ATV2301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H17F2N3O4S |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
(3R)-2-[(S)-(3,4-difluorophenyl)-thiophen-2-ylmethyl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C21H17F2N3O4S/c22-13-4-3-12(10-14(13)23)18(16-2-1-9-31-16)26-17-11-30-8-7-24(17)21(29)19-20(28)15(27)5-6-25(19)26/h1-6,9-10,17-18,28H,7-8,11H2/t17-,18+/m1/s1 |
Clé InChI |
FZUANDXZHWCVPH-MSOLQXFVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AP301 (Solnatide)
Disclaimer: Initial searches for "ATV2301" did not yield any relevant results for a specific chemical compound. Based on the similarity of the identifier and the context of the query, this document focuses on the well-researched peptide AP301 , also known as Solnatide. It is highly probable that "this compound" was a typographical error.
Introduction
AP301, commercially known as Solnatide, is a synthetic cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α).[1][2] It is under development as a therapeutic agent for conditions characterized by pulmonary edema, such as Acute Respiratory Distress Syndrome (ARDS).[3][4][5] AP301 has been shown to activate the epithelial sodium channel (ENaC), leading to enhanced alveolar liquid clearance. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to AP301.
Chemical Structure and Properties
AP301 is a 17-amino acid cyclic peptide. The cyclization is achieved through a disulfide bridge between two cysteine residues. Its structure is based on the TIP (Tumor Necrosis Factor-α Inhibitory Peptide) domain of human TNF.
Table 1: Chemical and Physical Properties of AP301
| Property | Value | Reference |
| Amino Acid Sequence | Cyclo(CGQRETPEGAEAKPWYC) | |
| Molecular Formula | C₈₂H₁₁₉N₂₃O₂₇S₂ | |
| Molecular Weight | 1923.1 g/mol | |
| Theoretical Average Molecular Mass | 1923.1 Da | |
| Form | Synthetic cyclic peptide | |
| Solubility | Water soluble |
Mechanism of Action
AP301 exerts its therapeutic effect by activating the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells. This activation leads to an increase in sodium ion transport from the alveolar space into the epithelial cells. The resulting osmotic gradient drives the reabsorption of water from the alveoli, thus resolving pulmonary edema. The interaction of AP301 with ENaC is dependent on the glycosylation of the extracellular loops of the channel.
Signaling Pathway for AP301-mediated ENaC Activation
The following diagram illustrates the proposed signaling pathway for AP301's action on alveolar epithelial cells.
Caption: AP301 binds to and activates ENaC, leading to Na+ influx and subsequent water reabsorption.
Experimental Protocols
Whole-Cell Patch Clamp for ENaC Activity Measurement
This protocol is based on studies investigating the effect of AP301 on ENaC currents in various cell types, including A549 cells and primary alveolar type II cells.
Objective: To measure the effect of AP301 on amiloride-sensitive sodium currents through ENaC.
Methodology:
-
Cell Culture: Culture human alveolar adenocarcinoma cells (A549) or isolate primary alveolar type II epithelial cells from animal models (e.g., rat, dog, pig).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with pipette solution.
-
Solutions:
-
Bath Solution (extracellular): Contains (in mM): 145 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (intracellular): Contains (in mM): 135 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential of -100 mV to measure inward sodium currents.
-
Record baseline currents in the bath solution.
-
Perfuse the cells with the bath solution containing AP301 (e.g., 120 nM) and record the change in current.
-
To confirm the current is through ENaC, apply an ENaC inhibitor, such as amiloride (B1667095) (10 µM), at the end of the experiment and measure the remaining current.
-
-
Data Analysis: Subtract the amiloride-insensitive current from the total current to determine the ENaC-mediated current. Compare the ENaC current before and after the application of AP301.
Experimental Workflow for In Vivo Lung Edema Studies
This generalized workflow is derived from descriptions of preclinical and clinical studies on AP301.
Objective: To evaluate the efficacy of inhaled AP301 in reducing pulmonary edema.
Caption: Workflow for evaluating the in vivo efficacy of AP301 in a lung edema model.
Quantitative Data Summary
Table 2: Pharmacodynamic Effects of AP301 on ENaC Activity
| Cell Type | Baseline Amiloride-Sensitive Na+ Current (pA) | AP301-Induced Amiloride-Sensitive Na+ Current (pA) | Fold Increase | Reference |
| Dog Alveolar Type II Cells | 3.7 | 49.4 | ~13.4 | |
| Pig Alveolar Type II Cells | 10.0 | 159.6 | ~16.0 | |
| Rat Alveolar Type II Cells | 6.9 | 62.4 | ~9.0 |
Table 3: Clinical Trial Data (Phase IIa) in ARDS Patients
| Parameter | AP301 Group (n=20) | Placebo Group (n=20) | p-value | Reference |
| Mean baseline-adjusted change in EVLWI from screening to day 7 (mL/kg PBW) | -2.0 ± 4.2 | -0.7 ± 2.9 | 0.196 |
Note: In an exploratory subgroup analysis of patients with a SOFA score ≥ 11, a significant reduction in EVLWI was observed in the AP301 group compared to placebo (p = 0.04).
Conclusion
AP301 (Solnatide) is a promising therapeutic peptide for the treatment of pulmonary edema associated with conditions like ARDS. Its well-defined chemical structure and mechanism of action, centered on the activation of the epithelial sodium channel, provide a strong rationale for its clinical development. Preclinical studies have consistently demonstrated its efficacy in enhancing alveolar fluid clearance. While a phase IIa clinical trial did not meet its primary endpoint for the overall patient population, subgroup analysis suggests potential benefits in more severely ill patients, warranting further investigation in larger clinical trials. The detailed experimental protocols and workflows provided herein offer a foundation for continued research and development of this novel therapeutic agent.
References
- 1. AP301, a synthetic peptide mimicking the lectin-like domain of TNF, enhances amiloride-sensitive Na+ current in primary dog, pig and rat alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apeptico.com [apeptico.com]
- 4. AP301: Development of inhalation medicine from scientific discovery to clinical proof-of-concept for treatment of life-threatening pulmonary oedema - DDL [ddl-conference.com]
- 5. Inhaled AP301 for treatment of pulmonary edema in mechanically ventilated patients with acute respiratory distress syndrome: a phase IIa randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ATV2301: A Novel Anti-Influenza Agent
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ATV2301, a potent, orally active anti-influenza agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Design
This compound was developed as part of a series of thiophene-based baloxavir (B560136) derivatives designed to act as potent cap-dependent endonuclease inhibitors for the treatment of influenza.[1][2] The design of these compounds was likely guided by the structure-activity relationships of known endonuclease inhibitors, with the goal of improving antiviral potency, safety profile, and oral bioavailability.
Synthesis of this compound and its Prodrug ATV2301A
The synthesis of this compound involves the construction of a core thiophene (B33073) scaffold, followed by the introduction of functional groups designed to interact with the target enzyme. While the detailed synthetic route is provided in the supporting information of the source publication, a generalized synthetic workflow can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound and its prodrug ATV2301A.
In Vitro Antiviral Activity
This compound has demonstrated excellent antiviral activity against both influenza A and B viruses. The 50% effective concentrations (EC50) and safety indices (SI) are summarized in the table below.
| Virus Strain | EC50 (nM) | Safety Index (SI) |
| H1N1 | 1.88 | 18218 |
| H3N2 | 4.77 | 7180 |
| Data sourced from[1][2] |
Pharmacokinetics
A prodrug of this compound, designated ATV2301A, was developed to improve its pharmacokinetic properties. The oral bioavailability of ATV2301A was found to be remarkably high.
| Compound | Parameter | Value |
| ATV2301A | Oral Bioavailability (F) | 71.60% |
| Data sourced from[1][2] |
This compound also exhibited high stability in both human and mouse liver microsomes, suggesting a favorable metabolic profile.[1][2]
Mechanism of Action
Mechanistic studies have indicated that the anti-influenza activity of this compound is due to its effects on several key viral proteins, including polymerase acid protein (PA), nuclear protein (NP), and the RNA-dependent RNA polymerase (RdRp).[1][2][3][4] By inhibiting these components of the viral replication machinery, this compound effectively halts the propagation of the virus.
Caption: Proposed mechanism of action of this compound in inhibiting influenza virus replication.
In Vivo Efficacy
The prodrug ATV2301A demonstrated strong therapeutic efficacy and protection in H1N1-infected BALB/c mice.[1][2] The study also indicated low toxicity and broad tissue distribution of the compound.[1][2]
Experimental Protocols
The detailed experimental protocols for the synthesis, in vitro, and in vivo studies of this compound and ATV2301A are described in the following publication:
-
Title: Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment
-
Journal: Journal of Medicinal Chemistry
-
DOI: 10.1021/acs.jmedchem.4c01979
A generalized workflow for the in vitro evaluation of antiviral compounds like this compound is depicted below.
Caption: Generalized experimental workflow for in vitro antiviral activity assessment.
Conclusion
This compound is a promising new anti-influenza agent with potent activity against a range of influenza viruses.[1][2] Its high safety index and the excellent oral bioavailability of its prodrug, ATV2301A, make it a strong candidate for further clinical investigation.[1][2] The multi-target mechanism of action, affecting PA, NP, and RdRp, may also present a higher barrier to the development of viral resistance.
References
In Vitro Characterization of ATV2301: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of the investigational compound ATV2301. Due to the absence of publicly available data for a compound with the identifier "this compound," this guide serves as a template outlining the essential components and methodologies for such a characterization. Should data for this compound become available, this framework can be populated to generate a complete technical whitepaper. The core sections of this guide include detailed experimental protocols, structured data presentation for key in vitro assays, and visualization of relevant biological pathways and experimental workflows.
Introduction
A thorough in vitro characterization is fundamental to the preclinical development of any novel therapeutic agent. This process elucidates the compound's mechanism of action, potency, selectivity, and potential liabilities before advancing to in vivo studies. This guide details the requisite in vitro assays and data presentation formats for a comprehensive evaluation of a compound such as this compound.
Target Engagement and Binding Affinity
Quantifying the direct interaction of this compound with its putative biological target is the primary step in its characterization.
Experimental Protocols
Radioligand Binding Assay: A competitive binding assay would be performed using a radiolabeled ligand known to bind to the target of interest.
-
Preparation: A specific concentration of the membrane fraction or purified receptor preparation is incubated with a fixed concentration of the radiolabeled ligand.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture to competitively displace the radiolabeled ligand.
-
Incubation: The reaction is allowed to reach equilibrium at a defined temperature (e.g., room temperature or 37°C).
-
Separation: Bound and free radioligand are separated via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of the binding kinetics between this compound and its target.
-
Immobilization: The purified target protein is immobilized on the surface of a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The association rate constant (kₐ) and dissociation rate constant (kₔ) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kₐ) is calculated as the ratio of kₔ/kₐ.
Data Presentation
Table 1: Binding Affinity of this compound for Target X
| Assay | Parameter | Value | Units |
|---|---|---|---|
| Radioligand Binding | Kᵢ | Data | nM |
| Surface Plasmon Resonance | Kₐ | Data | nM |
| kₐ | Data | M⁻¹s⁻¹ |
| | kₔ | Data | s⁻¹ |
Functional Activity
Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target.
Experimental Protocols
Cell-Based Reporter Gene Assay: This assay measures the ability of this compound to modulate target-mediated gene transcription.
-
Cell Culture: A cell line endogenously or recombinantly expressing the target receptor is cultured. These cells are also engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is regulated by the signaling pathway of the target.
-
Treatment: Cells are treated with varying concentrations of this compound, alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and reporter protein expression.
-
Lysis and Detection: Cells are lysed, and the reporter protein activity is measured using a luminometer or spectrophotometer.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated.
Second Messenger Assays (e.g., cAMP, Calcium Flux): These assays measure the modulation of intracellular second messenger levels following target activation or inhibition.
-
Cell Preparation: Cells expressing the target are loaded with a fluorescent dye sensitive to the second messenger of interest (e.g., a calcium-sensitive dye like Fura-2 AM or a cAMP biosensor).
-
Treatment: A baseline reading is established before the addition of this compound (for agonist mode) or an agonist in the presence of this compound (for antagonist mode).
-
Detection: The change in fluorescence, indicative of a change in the second messenger concentration, is monitored in real-time using a plate reader or fluorescence microscope.
-
Data Analysis: The magnitude of the response is plotted against the concentration of this compound to determine EC₅₀ or IC₅₀ values.
Data Presentation
Table 2: Functional Activity of this compound at Target X
| Assay | Mode | Parameter | Value | Units |
|---|---|---|---|---|
| Reporter Gene Assay | Agonist | EC₅₀ | Data | nM |
| Antagonist | IC₅₀ | Data | nM | |
| cAMP Assay | Agonist | EC₅₀ | Data | nM |
| Antagonist | IC₅₀ | Data | nM | |
| Calcium Flux Assay | Agonist | EC₅₀ | Data | nM |
| | Antagonist | IC₅₀ | Data | nM |
Signaling Pathway Analysis
Understanding the downstream signaling cascade affected by this compound is critical to fully comprehend its mechanism of action.
Experimental Protocol
Western Blot Analysis of Key Signaling Proteins: This technique is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with this compound for various time points. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, CREB).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on protein activation.
Visualization of Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow Visualization
A clear workflow diagram ensures reproducibility and understanding of the experimental process.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of a novel compound is a multi-faceted process that requires a systematic approach. The experimental protocols, data presentation formats, and visualizations provided in this guide offer a robust framework for the comprehensive evaluation of this compound. The collective data from these assays will provide critical insights into its pharmacological profile and guide its future development.
Preliminary Toxicity Profile of ATV2301: A Technical Guide
Disclaimer: Publicly available information on a compound specifically designated as "ATV2301" is not available at this time. Therefore, this document serves as a comprehensive template, illustrating the structure and content of a preliminary toxicity profile technical guide as per the user's specifications. The data and experimental details provided are hypothetical examples for illustrative purposes.
This technical guide provides a summary of the preliminary toxicity profile of a hypothetical compound, this compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate an initial assessment of the compound's safety profile.
In Vitro Toxicity Assessment
The initial toxicity evaluation of this compound was conducted using a panel of in vitro assays to determine its cytotoxic potential against various cell lines and to identify any potential for off-target effects.
Experimental Protocol: MTT Assay for Cellular Viability
Human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and A549 (lung carcinoma), were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator. For the assay, cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing this compound at concentrations ranging from 0.1 µM to 100 µM. A vehicle control (0.1% DMSO) was also included. After a 48-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | > 100 |
| HEK293 | Kidney | 85.2 |
| A549 | Lung | > 100 |
Experimental Protocol: hERG Channel Assay
The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were perfused with a bath solution containing this compound at concentrations of 1, 10, and 100 µM. The hERG current was elicited by a depolarization pulse to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds. The peak tail current at -50 mV was measured to determine the extent of channel inhibition.
Table 2: In Vitro Cardiotoxicity of this compound (hERG Inhibition)
| Concentration (µM) | hERG Inhibition (%) |
| 1 | 2.5 |
| 10 | 8.1 |
| 100 | 15.3 |
In Vivo Toxicity Assessment
To evaluate the systemic toxicity of this compound, acute and sub-chronic toxicity studies were conducted in a rodent model.
Experimental Protocol: Acute Oral Toxicity in Rats
The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats. A single dose of this compound was administered by oral gavage at doses of 500, 1000, and 2000 mg/kg body weight to three groups of animals (n=5 per group). A control group received the vehicle (0.5% carboxymethylcellulose). The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. At the end of the study, a gross necropsy was performed.
Table 3: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Mortality | Clinical Signs |
| 500 | 0/5 | No significant findings |
| 1000 | 0/5 | No significant findings |
| 2000 | 0/5 | No significant findings |
No Observed Adverse Effect Level (NOAEL) was determined to be greater than 2000 mg/kg.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity in Rats
Sprague-Dawley rats (10 per sex per group) were administered this compound daily by oral gavage at doses of 100, 300, and 1000 mg/kg/day for 28 days. A control group received the vehicle. Throughout the study, clinical observations, body weight, and food consumption were recorded. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.
Table 4: Summary of Findings from 28-Day Sub-chronic Toxicity Study of this compound in Rats
| Parameter | Findings |
| Clinical Observations | No treatment-related clinical signs of toxicity were observed at any dose level. |
| Body Weight | No significant effect on body weight gain was observed. |
| Hematology | No clinically significant changes were observed in hematological parameters. |
| Clinical Chemistry | A slight, non-dose-dependent increase in alanine (B10760859) aminotransferase (ALT) was noted in the high-dose group, but it was not considered adverse. |
| Organ Weights | No significant changes in organ weights were observed. |
| Histopathology | No treatment-related microscopic findings were observed in any of the examined tissues. |
Visualizations
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to its therapeutic effect.
Caption: Hypothetical signaling cascade initiated by this compound.
The diagram below outlines the general workflow for the in vivo sub-chronic toxicity study.
Caption: Workflow for the 28-day sub-chronic toxicity study.
No Publicly Available Information on ATV2301 for a Detailed Technical Analysis
Comprehensive searches for "ATV2301" have not yielded specific information related to a therapeutic agent or molecule that would allow for the creation of an in-depth technical guide on its patent and intellectual property landscape. The search results did not identify a specific drug or biologic designated as this compound in patents, scientific literature, or clinical trial databases.
The search results did, however, return information on similarly named entities, which are distinct from a therapeutic molecule and are summarized below:
-
ATM-2301: This identifier refers to a proof-of-concept clinical study for an injection assistance device. This study investigates the safety of self-administered intralesional injections of triamcinolone (B434) for patients with inflammatory acne lesions. The study is sponsored by ACOM Labs, Inc. and is designed as an open-label, prospective, single-arm trial.[1]
-
ATV-TEK / UTV-TEK: These are registered trademarks for products that may be protected by one or more patents. The context of these products appears to be related to all-terrain and utility-terrain vehicles, not pharmaceuticals.[2]
-
Other Similarly Coded Clinical Trials: Several other clinical trials with similar alphanumeric designations were identified, but none correspond to "this compound." These include:
-
TOP 2301: A phase 2 clinical trial investigating neoadjuvant chemotherapy for non-small cell lung cancer.[3]
-
ATV-1601: A Phase 1 study of an orally administered treatment for adults with advanced solid tumors having AKT1 E17K mutations.[4]
-
AP301: A cyclic peptide being developed for the treatment of lung edema.[5]
-
CVT-301: A study on the pharmacokinetics of levodopa (B1675098) inhalation powder.
-
Due to the absence of specific data on an this compound therapeutic agent, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The information necessary to fulfill the core requirements of the prompt is not available in the public domain at this time. It is possible that "this compound" is an internal project code not yet publicly disclosed, a misinterpretation of another compound's name, or an error in the query.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. atv-tek.com [atv-tek.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Mechanism of action of novel lung edema therapeutic AP301 by activation of the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review for Researchers and Drug Development Professionals
While the compound designation "ATV2301" does not correspond to a publicly documented therapeutic agent, a closely related and emerging compound, ATV-1601 , offers a compelling case study into the development of next-generation precision oncology therapeutics. This technical guide provides a comprehensive literature review of ATV-1601, a first-in-class, selective, allosteric inhibitor of the AKT1 E17K mutation. We will delve into its mechanism of action, preclinical data, and ongoing clinical investigations, providing a robust resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The PI3K/AKT/mTOR Pathway and the Role of AKT1 E17K in Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
A key node in this pathway is the serine/threonine kinase AKT. The E17K mutation in the AKT1 isoform is a clinically validated oncogenic driver, leading to constitutive activation of the pathway. This mutation is particularly prevalent in breast, endometrial, and prostate cancers and has been identified as an emerging mechanism of resistance to PI3Kα-targeted therapies.
Traditional pan-AKT inhibitors, which block all three AKT isoforms (AKT1, AKT2, and AKT3), have shown limited efficacy against AKT1 E17K-driven tumors and are often associated with significant toxicities, such as hyperglycemia, due to the inhibition of AKT2. This has spurred the development of more selective inhibitors like ATV-1601, which aims to provide a more potent and tolerable treatment option for patients with AKT1 E17K-mutant cancers.
ATV-1601: A Selective Allosteric Inhibitor of AKT1 E17K
ATV-1601 is an orally bioavailable, non-covalent, and reversible allosteric inhibitor that selectively targets the AKT1 E17K mutation. Its high selectivity for AKT1 over AKT2 is a key design feature intended to mitigate the adverse event of hyperglycemia associated with pan-AKT inhibition.
Preclinical Quantitative Data
The preclinical profile of ATV-1601 demonstrates its potency and selectivity. The following tables summarize the key quantitative data from in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 0.06 µM | Ba/F3 cellular proliferation assay | |
| Selectivity | 20-fold over AKT2, 7-fold over AKT1 (wild-type) | Ba/F3 cellular proliferation assay | |
| Target Engagement (in vivo) | >90% inhibition of AKT1 E17K for 24 hours | HCT116-DKO-AKT E17K xenograft mouse model | |
| IC50 (in vivo target engagement) | 0.03 µM | HCT116-DKO-AKT E17K xenograft mouse model | |
| IC90 (in vivo target engagement) | 0.1 µM | HCT116-DKO-AKT E17K xenograft mouse model |
Table 1: In Vitro and In Vivo Potency and Selectivity of ATV-1601
| Species | t½ (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Mouse | 2.9 | 1,113 | 38 | |
| Rat | 4.5 | 2,970 | Not Reported | |
| Dog | Not Reported | Not Reported | >98 |
Table 2: Pharmacokinetic Parameters of ATV-1601 in Preclinical Species
Experimental Protocols
This section outlines the generalized methodologies for the key preclinical experiments cited for ATV-1601, based on standard practices in the field.
In Vitro Cellular Proliferation Assay (e.g., Ba/F3 Cell Line)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATV-1601 on the proliferation of cells engineered to be dependent on the AKT1 E17K mutation.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express human AKT1 E17K are cultured in appropriate media supplemented with growth factors.
-
Compound Preparation: ATV-1601 is serially diluted in DMSO to create a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with the various concentrations of ATV-1601 or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence or absorbance values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.
In Vivo Xenograft Models (Patient-Derived and Cell Line-Derived)
Objective: To evaluate the anti-tumor efficacy of ATV-1601 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): A suspension of human cancer cells carrying the AKT1 E17K mutation is injected subcutaneously into the flank of the mice.
-
Patient-Derived Xenograft (PDX): A small piece of tumor tissue from a patient with an AKT1 E17K-mutant cancer is surgically implanted subcutaneously.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. ATV-1601 is administered orally at various doses (e.g., 15, 30, and 50 mg/kg) on a defined schedule (e.g., twice daily). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Efficacy is determined by comparing the tumor growth in the treated groups to the control group. Outcomes can include tumor growth inhibition, tumor regression, and time to progression.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement by measuring the phosphorylation levels of AKT and its downstream effectors via methods like Western blotting or immunohistochemistry.
Signaling Pathways and Workflows
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of AKT in this critical cancer-related pathway and the point of intervention for an AKT inhibitor like ATV-1601.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atavistik Bio Presents Preclinical Data on Precision Oncology Development Candidate, ATV-1601, a Selective Allosteric AKT1 E17K Small Molecule Inhibitor, at EORTC-NCI-AACR Symposium - BioSpace [biospace.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. firstwordpharma.com [firstwordpharma.com]
ATV2301: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: ATV2301 is an orally active, potent anti-influenza agent identified as a cap-dependent endonuclease inhibitor. It demonstrates significant efficacy against both influenza A and B viruses, including H1N1 and H3N2 strains. Mechanistic studies indicate that this compound exerts its antiviral activity by engaging with key components of the influenza virus replication machinery, namely the polymerase acid protein (PA), nucleoprotein (NP), and the RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical guide on the available data regarding the target engagement and binding affinity of this compound, intended for researchers and professionals in the field of drug development.
Quantitative Data Summary
The antiviral potency of this compound has been quantified through cell-based assays, providing the following half-maximal effective concentration (EC50) values.
| Influenza Strain | EC50 (nM) [1][2] |
| H1N1 | 1.88 |
| H3N2 | 4.77 |
Note: Further detailed binding affinity data, such as dissociation constants (Kd), were not available in the public domain at the time of this report.
Mechanism of Action & Target Engagement
This compound is classified as a cap-dependent endonuclease inhibitor.[3] This class of antiviral agents targets the "cap-snatching" mechanism essential for influenza virus replication. The viral RNA-dependent RNA polymerase complex, composed of the PA, PB1, and PB2 subunits, utilizes its endonuclease activity, located in the PA subunit, to cleave the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.
The anti-influenza activity of this compound is attributed to its effects on the polymerase acid protein (PA), the viral nucleoprotein (NP), and the RNA-dependent RNA polymerase (RdRp) complex.[1][2][3] By inhibiting the endonuclease function, this compound effectively blocks viral gene transcription and replication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for cap-dependent endonuclease inhibitors like this compound and a conceptual workflow for its characterization.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for evaluating cap-dependent endonuclease inhibitors.
Cap-Dependent Endonuclease Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of this compound on the endonuclease activity of the influenza virus polymerase complex.
-
Principle: A fluorescently labeled short RNA substrate containing a 5' cap is incubated with the purified viral polymerase complex in the presence and absence of the test compound. The cleavage of the substrate by the endonuclease results in a change in the fluorescent signal, which is monitored over time.
-
General Procedure:
-
Purify the influenza virus polymerase complex (PA, PB1, PB2) from a suitable expression system (e.g., insect cells).
-
Synthesize a short, capped, and fluorescently labeled RNA oligonucleotide to serve as the substrate.
-
In a multi-well plate, combine the purified polymerase complex, the RNA substrate, and varying concentrations of this compound.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C).
-
Measure the fluorescence intensity at regular intervals.
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound.
-
Antiviral Activity Assay (Cell-Based Assay)
-
Objective: To determine the potency of this compound in inhibiting influenza virus replication in a cellular context.
-
Principle: A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known titer of influenza virus and treated with different concentrations of the compound. The reduction in viral replication is quantified.
-
General Procedure (Plaque Reduction Assay):
-
Plate MDCK cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with a dilution of influenza virus that produces a countable number of plaques.
-
Overlay the infected cells with a semi-solid medium (e.g., agarose) containing varying concentrations of this compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction at each compound concentration and determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Objective: To confirm the direct binding of this compound to its target protein(s) within intact cells.
-
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating the cell lysate and quantifying the amount of soluble protein remaining at different temperatures.
-
General Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and lyse them.
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., PA) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in the melting temperature upon compound treatment.
-
Conclusion
This compound is a promising anti-influenza candidate that functions through the inhibition of the viral cap-dependent endonuclease. Its potent activity against key influenza strains highlights its potential as a therapeutic agent. The methodologies described herein provide a framework for the further investigation and characterization of this compound and other compounds in this class. Further studies to elucidate the precise binding kinetics and structural basis of its interaction with the viral polymerase complex will be crucial for its continued development.
References
- 1. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing landscape of medicinal chemistry optimization - American Chemical Society [acs.digitellinc.com]
- 3. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for ATV2301: Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of ATV2301, a novel investigational compound. The protocols herein detail the necessary procedures for cell culture, and the assessment of this compound's effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the quantitative effects of this compound on the human colon cancer cell line HCT116 after a 48-hour treatment period.
Table 1: Effect of this compound on HCT116 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 88.4 ± 4.5 |
| 5 | 62.1 ± 3.8 |
| 10 | 45.7 ± 4.1 |
| 25 | 23.9 ± 3.2 |
| 50 | 10.3 ± 2.5 |
| IC50 (µM) | 12.5 |
Table 2: Apoptosis Induction in HCT116 Cells by this compound
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (12.5 µM) | 25.6 ± 2.1 | 8.9 ± 1.2 |
| This compound (25 µM) | 42.3 ± 3.5 | 15.4 ± 1.8 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.2 | 25.3 ± 2.5 | 14.2 ± 1.9 |
| This compound (12.5 µM) | 58.9 ± 3.9 | 15.1 ± 2.1 | 26.0 ± 3.1 |
| This compound (25 µM) | 55.4 ± 4.1 | 8.7 ± 1.5 | 35.9 ± 3.8 |
Experimental Protocols
HCT116 Cell Culture
Objective: To outline the standard procedure for the maintenance and subculturing of the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cells
-
McCoy's 5A modified medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A with 10% FBS and 1x Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a frozen vial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant, resuspend the cell pellet in fresh growth medium, and transfer to a T-75 flask. Incubate at 37°C in a 5% CO₂ atmosphere.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:4 to 1:8 split ratio.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HCT116 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5 x 10³ HCT116 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treatment: Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1x binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
HCT116 cells
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol at 4°C for at least 2 hours.
-
Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: General experimental workflow for this compound evaluation.
Caption: Postulated signaling pathway affected by this compound.
Application Notes and Protocols for ATV2301 in Animal Models
Disclaimer: The following information is based on published data for the investigational drug AP301, a compound with a similar proposed mechanism of action to ATV2301. As there is no publicly available information on this compound, these notes are provided as a comprehensive guide for researchers on how a compound like AP301 is evaluated in animal models. Researchers should adapt these protocols based on the specific properties of this compound.
Introduction
This compound is a novel synthetic peptide being investigated for the treatment of pulmonary edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS). It is designed to mimic the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α) and is believed to exert its therapeutic effect by activating the epithelial sodium channel (ENaC) in alveolar type II cells.[1][2][3] This activation enhances the clearance of excess fluid from the alveoli, thereby improving gas exchange. These application notes provide a detailed overview of the mechanism of action, and protocols for the use of this compound in various animal models of pulmonary edema.
Mechanism of Action: ENaC Activation
This compound is hypothesized to bind to the extracellular domain of the ENaC on the apical membrane of alveolar epithelial cells. This interaction increases the channel's open probability, leading to an influx of sodium ions (Na+) from the alveolar fluid into the cell. This creates an osmotic gradient that drives water out of the alveoli and into the interstitium, where it can be cleared by the pulmonary circulation.
The activation of ENaC by this compound has been shown to be dose-dependent in in-vitro studies with a similar compound, AP301, in the range of 5-100 nM.[4]
Signaling Pathway of this compound (based on AP301)
Quantitative Data Summary
The following tables summarize the quantitative data for the analogous compound AP301 from preclinical studies. This data can serve as a benchmark for studies with this compound.
Table 1: In Vitro Efficacy (ENaC Activation)
| Animal Species | Cell Type | Measurement | Fold Increase in Amiloride-Sensitive Na+ Current (Mean) | Reference |
| Rat | Alveolar Type II Cells | Whole-cell patch clamp | ~9-fold | [4][5] |
| Dog | Alveolar Type II Cells | Whole-cell patch clamp | ~13-fold | [4][5] |
| Pig | Alveolar Type II Cells | Whole-cell patch clamp | ~16-fold | [4][5] |
Table 2: In Vivo Efficacy in Animal Models of Acute Lung Injury (ALI)
| Animal Model | Efficacy Endpoint | Dosage of AP301 | Outcome | Reference |
| Porcine ALI model | Extravascular Lung Water Index (EVLWI) | 1.0 mg/kg (nebulized) | Significant, immediate, and sustained decrease in EVLWI | [6] |
| Porcine ALI model | Oxygenation (PaO₂/FiO₂) | 1.0 mg/kg (nebulized) | Significant improvement | [6] |
| Porcine ALI model | Pulmonary Shunt Fraction (Qs/Qt) | 1.0 mg/kg (nebulized) | Significant reduction | [6] |
| Various small animal models | Pulmonary Permeability Edema | 0.5 - 1.0 mg/kg | Substantial alleviation | [6] |
Table 3: Preclinical Pharmacokinetics (Systemic Exposure)
Note: Detailed pharmacokinetic parameters for AP301 in animal models are not widely published. The available data consistently indicates very low and transient systemic exposure following inhalation, with the drug being largely confined to the lungs.
| Animal Species | Route of Administration | Key Finding | Reference |
| Rat, Dog | Inhalation | Very limited and transient systemic exposure | [6] |
| Various Species | Inhalation | Distribution largely confined to the lung | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in animal models of pulmonary edema.
Protocol 1: Induction of Acute Lung Injury in a Porcine Model
This protocol is based on a model of bronchoalveolar lavage followed by injurious ventilation.[6]
Objective: To create a large animal model of ARDS to evaluate the efficacy of this compound in reducing pulmonary edema.
Materials:
-
Domestic pigs (e.g., German Landrace)
-
Anesthesia induction and maintenance agents (e.g., ketamine, midazolam, propofol, sufentanil)
-
Mechanical ventilator
-
Bronchoscope
-
Warmed saline solution
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
-
Blood gas analyzer
Procedure:
-
Anesthetize the pig and establish mechanical ventilation.
-
Perform a baseline assessment of hemodynamics and respiratory parameters.
-
Induce lung injury via bronchoalveolar lavage:
-
Instill 30 ml/kg of warmed saline into the lungs via a bronchoscope.
-
Immediately suction the fluid out.
-
Repeat this process until a PaO₂/FiO₂ ratio of <200 mmHg is achieved.
-
-
Follow the lavage with a period of injurious ventilation (e.g., low PEEP, high tidal volumes) to exacerbate the injury.
-
Confirm the development of ARDS by monitoring for sustained hypoxemia, decreased lung compliance, and evidence of pulmonary edema.
Protocol 2: Administration of this compound via Nebulization
Objective: To deliver this compound directly to the lungs of a mechanically ventilated animal.
Materials:
-
This compound formulated for inhalation (e.g., lyophilized powder reconstituted in sterile saline)
-
Mesh nebulizer (e.g., Aeroneb®)
-
Ventilator circuit with an adapter for the nebulizer
Procedure:
-
Reconstitute this compound to the desired concentration.
-
Place the nebulizer in the inspiratory limb of the ventilator circuit.
-
Administer the this compound aerosol over a set period (e.g., 30 minutes).
-
Monitor the animal for any immediate adverse reactions.
Experimental Workflow for Efficacy Studies
Protocol 3: Measurement of Extravascular Lung Water Index (EVLWI)
Objective: To quantify the amount of pulmonary edema.
Method: Transpulmonary thermodilution (e.g., PiCCO® system).
Materials:
-
Central venous catheter
-
Thermodilution arterial catheter (placed in the femoral or axillary artery)
-
Cold saline injectate
-
PiCCO® monitor
Procedure:
-
Inject a bolus of cold saline through the central venous catheter.
-
The thermistor at the tip of the arterial catheter detects the temperature change over time.
-
The monitor calculates the mean transit time and downslope time of the thermal signal to determine intrathoracic thermal volume and pulmonary thermal volume.
-
The intrathoracic blood volume is calculated from the dye dilution curve.
-
EVLWI is calculated as (Intrathoracic Thermal Volume - Intrathoracic Blood Volume) / Predicted Body Weight.
Protocol 4: Safety and Toxicology Assessment
Objective: To evaluate the safety profile of this compound.
Approach: Conduct studies in compliance with Good Laboratory Practice (GLP).
Animal Models: Typically, a rodent (e.g., rat) and a non-rodent species (e.g., dog) are used.
Study Design:
-
Dose-ranging studies: To determine the maximum tolerated dose.
-
Single-dose and repeat-dose toxicity studies: To identify potential target organs of toxicity.
-
Safety pharmacology core battery: To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Endpoints:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and organ weights
-
Histopathology
Conclusion
The provided application notes and protocols, based on data from the analogous compound AP301, offer a comprehensive framework for the preclinical evaluation of this compound in animal models. These studies are crucial for establishing the proof-of-concept for its mechanism of action, determining its efficacy in relevant disease models, and assessing its safety profile before advancing to clinical trials. Researchers should carefully consider the specific characteristics of this compound and adapt these protocols accordingly.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhaled AP301 for treatment of pulmonary edema in mechanically ventilated patients with acute respiratory distress syndrome: a phase IIa randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aerosol-soc.com [aerosol-soc.com]
- 4. researchgate.net [researchgate.net]
- 5. AP301, a synthetic peptide mimicking the lectin-like domain of TNF, enhances amiloride-sensitive Na(+) current in primary dog, pig and rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A FIM Study to Assess Safety and Exposure of Inhaled Single Doses of AP301—A Specific ENaC Channel Activator for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATV2301: Information Not Publicly Available
Initial searches for "ATV2301" did not yield any publicly available information regarding its dosage, administration guidelines, mechanism of action, or associated clinical trials. Therefore, the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
The performed searches for "this compound" and related terms resulted in information on other similarly named or designated therapeutic agents and studies, which are distinct from the requested topic. These included:
-
ATV as an abbreviation for Atazanavir: An antiretroviral medication used in the treatment of HIV. The search results provided dosage information for Atazanavir, often in combination with other drugs like Ritonavir (RTV), for different patient populations, including children and adolescents, based on weight.[1][2]
-
ATM-2301: This identifier corresponds to a proof-of-concept clinical trial for an injection assistance device used for patient self-administration of intralesional triamcinolone (B434) for inflammatory acne lesions.[3] The study focuses on the safety of the device and not the pharmacology of a new chemical entity.[3]
-
Other Compounds: Information was found for unrelated compounds such as AP301, a cyclic peptide for lung edema[4], and ATV-1601, a substance being evaluated in a Phase 1 study for advanced solid tumors with specific mutations. Clinical trial information for other drugs like DTX301 for Ornithine Transcarbamylase (OTC) Deficiency and TOP 2301 for non-small cell lung cancer was also returned but is not relevant to "this compound".
Without any specific data on this compound, it is not possible to create the requested detailed documentation. The core requirements of summarizing quantitative data, providing experimental protocols, and visualizing signaling pathways are entirely dependent on the availability of foundational research and clinical data for the specific compound . No such data for a compound with the designation "this compound" could be located in the public domain through the conducted searches.
References
- 1. DOSAGES FOR ARV DRUGS - Consolidated Guidelines on HIV Prevention, Testing, Treatment, Service Delivery and Monitoring: Recommendations for a Public Health Approach - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doses of recommended antiretroviral drugs - Consolidated Guidelines on the Use of Antiretroviral Drugs for Treating and Preventing HIV Infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Mechanism of action of novel lung edema therapeutic AP301 by activation of the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ATV2301
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATV2301 is a novel small molecule inhibitor of the fictitious enzyme "Kinase X," a key component in the hypothetical "Pro-inflammatory Cascade Pathway." As such, accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. These application notes provide detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound's Fictitious Target
The following diagram illustrates the hypothetical signaling pathway in which "Kinase X," the target of this compound, is involved. This compound acts by inhibiting the phosphorylation of "Substrate Y," thereby blocking the downstream inflammatory response.
Analytical Methods
Two primary analytical methods have been developed and validated for the quantification of this compound in human plasma: HPLC-UV for high concentration samples and LC-MS/MS for samples requiring high sensitivity.
Method 1: HPLC-UV
This method is suitable for the analysis of samples from formulation development, and in vivo studies where high concentrations of this compound are expected.
The following diagram outlines the experimental workflow for the HPLC-UV method.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (IS), a structurally similar compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
| Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 97-103% |
| Precision (%RSD) | < 3% |
Method 2: LC-MS/MS
This highly sensitive and selective method is ideal for pharmacokinetic studies, especially for determining low concentrations of this compound in plasma.
The diagram below details the workflow for the LC-MS/MS method.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol (B129727) containing the stable isotope-labeled internal standard (SIL-IS) of this compound.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and dilute with an equal volume of water before injection.
-
-
Liquid Chromatography Conditions:
-
Column: High-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z [M+H]+ → fragment ion m/z
-
SIL-IS: m/z [M+H]+ → fragment ion m/z
-
-
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.2 ng/mL |
| Accuracy (% Recovery) | 96-104% |
| Precision (%RSD) | < 4% |
Method Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower | Higher |
| Specificity | Good | Excellent |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| LOQ | ~1.5 µg/mL | ~0.2 ng/mL |
| Accuracy (% Recovery) | 97-103% | 96-104% |
| Precision (%RSD) | < 3% | < 4% |
| Primary Application | High concentration samples | Low concentration, PK studies |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective option for analyzing samples with high concentrations of the analyte. For studies requiring high sensitivity and selectivity, such as pharmacokinetic profiling, the LC-MS/MS method is the recommended approach. Both methods have been shown to be accurate, precise, and reliable for the quantification of this compound in human plasma.
Application Notes and Protocols for ATV2301
Disclaimer: Information regarding "ATV2301" is not publicly available. The following application notes and protocols are based on the available data for a functionally similar cyclic peptide, AP301 , which is also under investigation for pulmonary applications. Researchers should validate these protocols for their specific compound of interest.
Introduction
This compound is a novel therapeutic agent under investigation. This document provides detailed protocols for the preparation of this compound solutions and an overview of its stability. It also outlines the current understanding of the mechanism of action, drawing parallels with the well-characterized compound AP301.
Mechanism of Action
This compound is hypothesized to act as a modulator of ion channels in the alveolar epithelium, a mechanism shared with the cyclic peptide AP301. AP301 has been shown to activate the epithelial sodium channel (ENaC), which is crucial for liquid reabsorption in the lungs.[1] The activation of ENaC by AP301 creates a driving force for the removal of fluid from the alveolar spaces.[1] It is proposed that this compound shares this mechanism, promoting the resolution of pulmonary edema.
The interaction of AP301 with ENaC is specific and requires the glycosylated extracellular loops of the channel.[1] This suggests a targeted interaction that is dependent on the post-translational modifications of the channel protein.
Caption: Proposed mechanism of action for this compound.
Solution Preparation
The following table summarizes the recommended solvents and conditions for the preparation of this compound solutions. These are based on common practices for peptide-based therapeutics and should be optimized for specific experimental needs.
| Parameter | Recommendation |
| Primary Solvent | Sterile, nuclease-free water |
| Stock Concentration | 1-10 mM |
| Working Buffer | Phosphate-buffered saline (PBS), pH 7.4 |
| Solubilization Aid | If needed, use up to 0.1% DMSO or sonication |
| Storage of Stock | -20°C or -80°C in small aliquots to avoid freeze-thaw |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
Procedure:
-
Determine Molecular Weight: Obtain the molecular weight (MW) of this compound from the certificate of analysis.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microfuge tube.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve a 1 mM concentration: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.001 (mol/L)
-
Dissolve: Add the calculated volume of sterile, nuclease-free water to the this compound powder.
-
Mix: Vortex the solution until the peptide is completely dissolved. If solubility is an issue, brief sonication may be applied.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage.
Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in solution over time.
Materials:
-
This compound stock solution (1 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Samples: Dilute the this compound stock solution to a final concentration of 100 µM in PBS.
-
Initial Analysis (T=0): Immediately analyze a sample of the 100 µM solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Incubate: Store aliquots of the remaining solution at different temperatures (4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each temperature condition.
-
HPLC Analysis: Analyze each aliquot by HPLC to determine the percentage of intact this compound remaining.
-
Data Analysis: Plot the percentage of intact this compound versus time for each temperature to determine the degradation kinetics.
Stability Data
The stability of a therapeutic peptide is critical for its efficacy and shelf-life. The following table provides a template for summarizing stability data for this compound.
| Storage Condition | Time Point | % Intact this compound (HPLC) | Observations |
| -80°C | 6 months | >99% | No degradation |
| -20°C | 6 months | >98% | Minimal degradation |
| 4°C | 1 week | >95% | Slight degradation |
| 25°C (Room Temp) | 24 hours | >90% | Noticeable degradation |
| 37°C | 24 hours | >80% | Significant degradation |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Conclusion
The protocols and information provided in this document serve as a starting point for researchers working with this compound. Based on the data for the analogous compound AP301, this compound holds promise as a therapeutic for pulmonary edema by targeting the epithelial sodium channel. Careful preparation and handling of this compound solutions, along with a thorough understanding of its stability, will be crucial for obtaining reliable and reproducible experimental results.
References
Application Notes and Protocols for AP301 in Pulmonary Edema Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP301, also known as Solnatide, is a synthetic cyclic peptide that has shown significant promise in preclinical and clinical studies for the treatment of pulmonary edema.[1][2] Pulmonary edema, characterized by the accumulation of fluid in the alveoli, severely impairs gas exchange and is a hallmark of acute respiratory distress syndrome (ARDS).[3][4] AP301 acts as a potent activator of the epithelial sodium channel (ENaC), a key player in alveolar fluid clearance.[1] By enhancing the reabsorption of sodium and, consequently, water from the alveolar space, AP301 offers a targeted therapeutic strategy to resolve pulmonary edema.[5] These application notes provide a comprehensive overview of AP301's mechanism of action, quantitative data from key studies, and detailed protocols for its application in pulmonary edema research.
Mechanism of Action
AP301 exerts its therapeutic effect by directly activating the epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells.[1][6] ENaC is a heterotrimeric ion channel, typically composed of α, β, and γ subunits, that mediates the influx of sodium ions from the alveolar fluid into the epithelial cells.[1] This sodium uptake creates an osmotic gradient that drives the reabsorption of water from the alveoli back into the interstitium and pulmonary circulation.[5]
The activation of ENaC by AP301 is a specific interaction that requires the glycosylation of the channel's extracellular loops.[1] Studies have shown that the deglycosylation of ENaC prevents its activation by AP301.[1] Furthermore, for maximal activity, AP301 requires the co-expression of either αβγ- or δβγ-ENaC subunits.[1] The peptide increases the open probability of the ENaC channel, leading to a sustained increase in sodium current.[1] This activation is reversible, indicating a non-covalent binding interaction.[7]
Signaling Pathway of AP301 in Alveolar Epithelial Cells
Caption: AP301 activates ENaC, leading to Na+ influx and subsequent water reabsorption.
Quantitative Data
The following tables summarize the quantitative data for AP301 from preclinical and clinical studies.
Table 1: In Vitro Efficacy of AP301
| Cell Line | ENaC Expression | EC50 (nM) | Reference |
| A549 | Endogenous | 54.7 ± 1.0 | [7] |
| HEK-293 | Transiently expressed αβγ-hENaC | 54.7 ± 2.2 | [7] |
| CHO | Transiently expressed αβγ-hENaC | 58.1 ± 1.9 | [7] |
Table 2: Clinical Trial Data (Phase IIa in ARDS patients)
| Parameter | AP301 Group | Placebo Group | p-value | Reference |
| Mean baseline-adjusted change in EVLWI (mL/kg PBW) from screening to day 7 | -2.0 ± 4.2 | -0.7 ± 2.9 | 0.196 | [3] |
| Reduction in EVLWI in patients with SOFA scores ≥11 | Significant | No significant change | 0.04 | [2][4] |
| Reduction in ventilation pressures in patients with SOFA scores ≥11 | Significant | No significant change | < 0.05 | [2][4] |
EVLWI: Extravascular Lung Water Index; SOFA: Sequential Organ Failure Assessment
Experimental Protocols
In Vitro Evaluation of AP301 Activity using Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure AP301-mediated activation of ENaC in a suitable cell line (e.g., A549 or HEK-293 cells expressing hENaC).
Materials:
-
Cell line expressing ENaC (e.g., A549 or HEK-293 stably transfected with αβγ-hENaC)
-
Cell culture medium and supplements
-
Poly-L-lysine coated coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and fire polisher
-
Extracellular (bath) solution (in mM): 145 NaCl, 1 CaCl2, 2 MgCl2, 5 KCl, 10 HEPES, 10 glucose; pH 7.4
-
Intracellular (pipette) solution (in mM): 120 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP; pH 7.2
-
AP301 stock solution
-
Amiloride (B1667095) (ENaC inhibitor) stock solution
Procedure:
-
Cell Preparation:
-
Seed cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the filtered intracellular solution.
-
-
Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette under positive pressure.
-
Gently press the pipette tip against the cell membrane and release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record baseline ENaC currents.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of AP301 (e.g., 100 nM).
-
Record the inward sodium current until a stable activation is observed.
-
To confirm that the current is mediated by ENaC, apply amiloride (e.g., 10 µM) to the bath solution and record the inhibition of the current.
-
For dose-response experiments, apply increasing concentrations of AP301.
-
In Vivo Evaluation of AP301 in a Lipopolysaccharide (LPS)-Induced Pulmonary Edema Model
This protocol describes the induction of pulmonary edema in mice using LPS and the subsequent evaluation of AP301's therapeutic effect.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
AP301 solution for administration (e.g., intratracheal or aerosolized)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments for intratracheal instillation (if applicable)
-
Equipment for measuring lung wet-to-dry weight ratio
-
Evans blue dye (optional, for vascular permeability)
Procedure:
-
Induction of Pulmonary Edema:
-
AP301 Treatment:
-
At a predetermined time point after LPS administration (e.g., 2 hours), administer AP301 or vehicle control. Administration can be via the same route as LPS or through aerosol inhalation.
-
-
Assessment of Pulmonary Edema:
-
At a specified time after treatment (e.g., 24 hours after LPS challenge), euthanize the mice.[10]
-
Carefully dissect the lungs and remove any excess tissue.
-
Weigh the lungs immediately to obtain the "wet weight".
-
Dry the lungs in an oven at 60-80°C for 48 hours or until a constant weight is achieved to obtain the "dry weight".
-
Calculate the lung wet-to-dry weight ratio as an index of pulmonary edema.
-
-
Optional Assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histology: Fix and section the lungs for histological examination of lung injury.
-
Vascular Permeability: Inject Evans blue dye intravenously before euthanasia and measure its extravasation into the lung tissue.[8]
-
Experimental Workflow for AP301 Evaluation
Caption: A typical workflow for evaluating the efficacy of AP301.
References
- 1. Mechanism of action of novel lung edema therapeutic AP301 by activation of the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled AP301 for treatment of pulmonary edema in mechanically ventilated patients with acute respiratory distress syndrome: a phase IIa randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled AP301 for treatment of pulmonary edema in mechanically ventilated patients with acute respiratory distress syndrome: a phase IIa randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AP301, a synthetic peptide mimicking the lectin-like domain of TNF, enhances amiloride-sensitive Na(+) current in primary dog, pig and rat alveolar type II cells [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Novel Lung Edema Therapeutic AP301 by Activation of the Epithelial Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
Application Notes and Protocols for ATV-1601 in Combination with Fulvestrant
Disclaimer: The compound "ATV2301" could not be identified in publicly available literature. This document has been created under the assumption that the intended compound was ATV-1601 , a selective allosteric inhibitor of AKT1 E17K. The combination compound has been selected as Fulvestrant , based on ongoing clinical trials.[1][2][3][4] This document is for research and informational purposes only.
Introduction
ATV-1601 is a first-in-class, orally bioavailable, selective allosteric inhibitor targeting the E17K mutation in the AKT1 protein.[2] The AKT1 E17K mutation is a clinically validated oncogenic driver found in various solid tumors, with the highest prevalence in breast, endometrial, and prostate cancers. Unlike pan-AKT inhibitors that target all three AKT isoforms and are often associated with dose-limiting toxicities like hyperglycemia (due to AKT2 inhibition), ATV-1601's selectivity for the mutant AKT1 offers the potential for improved tolerability and a wider therapeutic window.
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer. It functions by binding to the estrogen receptor (ER), leading to its destabilization, accelerated degradation, and a comprehensive blockade of ER-mediated signaling pathways.
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. In HR-positive breast cancer, there is significant crosstalk between the ER and PI3K/AKT pathways. Upregulation of the PI3K/AKT pathway is a key mechanism of resistance to endocrine therapies. Therefore, the combination of a selective AKT1 E17K inhibitor like ATV-1601 with an ER degrader like Fulvestrant represents a rational and promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy in tumors harboring both dependencies.
Data Presentation
Preclinical Efficacy of ATV-1601
The following tables summarize key quantitative data from preclinical studies on ATV-1601.
| Assay Type | Cell Line / Model | Target | IC50 / Potency | Citation |
| Cellular Proliferation | Ba/F3 | AKT1 E17K | 0.06 µM | |
| Target Engagement | HCT116-DKO-AKT E17K Xenograft | p-PRAS40 | IC50: 0.03 µM, IC90: 0.1 µM |
Preclinical Pharmacokinetics of ATV-1601
| Species | Half-life (t½) | Max Concentration (Cmax) | Bioavailability | Citation |
| Mouse, Rat, Dog | 2.9 - 4.5 h | 1,113 - 2,970 ng/mL | ~38% (species dependent) to >98% (dog) |
Note: Preclinical studies have shown that ATV-1601 demonstrates profound and durable tumor regression in multiple AKT1 E17K-driven patient-derived xenograft (PDX) models and is well-tolerated without inducing hyperglycemia.
Signaling Pathways and Workflows
ATV-1601 and Fulvestrant Combined Signaling Pathway
Experimental Workflow for In Vitro Combination Study
Experimental Protocols
Protocol: Cell Viability (Synergy) Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of ATV-1601 and Fulvestrant on the viability of cancer cells.
4.1.1 Materials
-
AKT1 E17K-mutant, ER-positive breast cancer cell line (e.g., MCF-7 with engineered E17K mutation)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
ATV-1601 (stock solution in DMSO)
-
Fulvestrant (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
4.1.2 Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of ATV-1601 and Fulvestrant in culture medium.
-
Create a dose-response matrix. For a 7x7 matrix, treat wells with:
-
ATV-1601 alone (7 concentrations)
-
Fulvestrant alone (7 concentrations)
-
All 49 combinations of ATV-1601 and Fulvestrant
-
Vehicle control (DMSO, concentration matched to the highest drug concentration)
-
-
Add 100 µL of the drug-containing medium to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize viability data to the vehicle control wells (set to 100% viability).
-
Calculate IC50 values for each drug alone.
-
Use synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on models such as Bliss Independence or Loewe Additivity.
-
Protocol: Western Blot for Pathway Analysis
This protocol is used to verify the on-target effects of ATV-1601 and Fulvestrant by measuring changes in protein phosphorylation in the AKT signaling pathway.
4.2.1 Materials
-
6-well plates
-
Treated cells (from a parallel experiment to the viability assay)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
4.2.2 Procedure
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with selected concentrations of ATV-1601, Fulvestrant, the combination, and vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.
-
Scrape and collect lysates, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, perform densitometry using image analysis software. Normalize the phospho-protein signal to the total protein signal.
-
To re-probe for another protein, strip the membrane using a stripping buffer and repeat the immunoblotting process starting from the blocking step.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. atavistikbio.com [atavistikbio.com]
- 3. Atavistik doses first subject in trial of ATV-1601 for solid tumours [clinicaltrialsarena.com]
- 4. A phase 1 study of a selective AKT1 E17K allosteric inhibitor, ATV-1601, in patients with advanced solid tumors [mdanderson.org]
Application Notes and Protocols: Immunohistochemistry for ATV2301 Target
Introduction
This document provides a detailed protocol for the immunohistochemical (IHC) staining of the target of ATV2301 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The following procedures are intended to guide researchers, scientists, and drug development professionals in the accurate detection and visualization of the this compound target protein. Adherence to this protocol will facilitate the generation of reliable and reproducible results for preclinical and clinical research.
Quantitative Data Summary
No quantitative data for this compound is publicly available at this time. A placeholder table is provided below for the user to populate with their experimental data.
| Sample ID | This compound Target Expression (H-Score) | Subcellular Localization | Percentage of Positive Cells (%) |
| Control_01 | |||
| Treated_01 | |||
| Control_02 | |||
| Treated_02 |
Experimental Protocol: Immunohistochemistry
This protocol outlines the key steps for performing IHC staining for the this compound target on FFPE tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T)
-
Primary Antibody against the this compound target (diluted in blocking buffer)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
-
Mounting Medium
-
Cover slips
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
80% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
-
Rinse with dH₂O for 5 minutes.
3. Antigen Retrieval
-
This step is crucial for unmasking the antigenic epitope. The optimal method should be determined empirically.
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse with dH₂O and then with PBS-T.
-
4. Peroxidase Blocking
-
Incubate the slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS-T three times for 5 minutes each.
5. Blocking
-
Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation
-
Dilute the primary antibody against the this compound target to its optimal concentration in Blocking Buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation
-
Rinse the slides with PBS-T three times for 5 minutes each.
-
Incubate the slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection
-
Rinse the slides with PBS-T three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is developed. Monitor under a microscope to avoid overstaining.
-
Rinse the slides with dH₂O to stop the reaction.
9. Counterstaining
-
Counterstain the slides with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
10. Dehydration and Mounting
-
Dehydrate the sections by sequential immersion in:
-
70% Ethanol: 2 minutes.
-
80% Ethanol: 2 minutes.
-
95% Ethanol: 2 minutes.
-
100% Ethanol: 2 changes, 3 minutes each.
-
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Mount a coverslip on each slide using a permanent mounting medium.
Visualization and Analysis
-
Examine the slides under a light microscope.
-
The this compound target will be visualized as a brown precipitate.
-
The nucleus will be counterstained blue.
-
Appropriate positive and negative controls should be included in each experiment to validate the staining.
Signaling Pathway
Information regarding the specific signaling pathway of the this compound target is not publicly available. A generalized signaling pathway diagram is provided below as a template. Researchers should adapt this based on their findings.
Caption: Generalized signaling cascade initiated by this compound binding.
Experimental Workflow
The following diagram illustrates the major steps of the immunohistochemistry protocol.
Caption: Immunohistochemistry experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of ATV2301
Disclaimer: Initial searches for "ATV2301" did not yield specific information on a therapeutic or research compound with this designation. The following technical support guide has been generated based on common challenges and mitigation strategies for targeted therapies, drawing parallels from well-understood platforms like CRISPR-Cas9 and antisense oligonucleotides where off-target effects are a critical consideration. This guide is intended to provide a framework for addressing potential off-target issues with a hypothetical agent, this compound.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when assessing the off-target effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| High number of predicted off-target sites from in silico tools. | The target sequence may have high homology to other genomic regions. | 1. Redesign the targeting molecule to a more unique sequence within the target gene.2. Increase the stringency of the prediction software parameters. |
| Discrepancy between predicted and experimentally verified off-target sites. | In silico tools may not perfectly replicate cellular conditions. | 1. Rely on empirical validation methods like whole-genome sequencing for a more accurate assessment.2. Optimize the delivery and concentration of this compound to minimize off-target interactions. |
| Significant off-target effects observed in vitro but not in vivo. | Differences in chromatin accessibility or the presence of specific cellular factors between cell culture and living organisms. | Prioritize in vivo validation for a more physiologically relevant understanding of off-target effects. |
| Toxicity or unexpected phenotypes observed in experimental models. | This compound may be interacting with unintended cellular pathways. | 1. Perform a thorough dose-response study to identify a therapeutic window with minimal toxicity.2. Conduct transcriptomic and proteomic analyses to identify affected off-target pathways. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound?
A1: Off-target effects refer to the unintended interactions of this compound with molecules or cellular pathways other than its intended target. These interactions can lead to unforeseen biological consequences, including toxicity and a reduction in therapeutic efficacy.
Q2: How can I predict potential off-target sites for this compound?
A2: In silico computational tools are often the first step in identifying potential off-target sites. These programs work by searching for sequences with homology to the this compound target sequence. Representative software for similar technologies includes CasOT and Cas-OFFinder.[1]
Q3: What are the recommended experimental methods for detecting off-target effects of this compound?
A3: Unbiased, genome-wide methods are considered the gold standard for detecting off-target effects. Techniques like whole-genome sequencing (WGS) can identify all genetic alterations, while methods like GUIDE-seq can specifically detect DNA double-strand breaks caused by gene-editing agents.[1][2] For non-gene-editing agents, transcriptomic and proteomic analyses can reveal unintended changes in gene and protein expression.
Q4: What are the primary strategies to mitigate the off-target effects of this compound?
A4: Mitigation strategies can be broadly categorized into two areas:
-
Modification of the therapeutic agent: This can involve re-engineering this compound to enhance its specificity for the intended target.
-
Optimization of the delivery method: This includes titrating the dose to the lowest effective concentration and limiting the duration of exposure to minimize off-target interactions.[2] The use of high-fidelity engineered enzymes or modified guide molecules are also effective strategies in gene editing contexts.[3]
Q5: How can I confirm that a new phenotype is a result of an off-target effect?
A5: To confirm a suspected off-target effect, it is crucial to perform rescue experiments. This involves introducing a version of the off-target gene that is resistant to this compound and observing if the phenotype is reversed. Additionally, using multiple different targeting molecules for the same target can help distinguish on-target from off-target effects.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally identify potential off-target sites of this compound.
Methodology:
-
Obtain the target sequence of this compound.
-
Select an appropriate off-target prediction tool (e.g., a tool analogous to Cas-OFFinder for non-CRISPR agents).
-
Input the target sequence and specify the reference genome.
-
Set the parameters for the search, including the number of allowed mismatches.
-
Run the analysis and review the list of potential off-target sites.
-
Prioritize the predicted sites with the highest homology for experimental validation.
Protocol 2: Whole-Genome Sequencing (WGS) for Off-Target Analysis
Objective: To empirically identify all genomic alterations following this compound treatment.
Methodology:
-
Culture the target cells and treat with this compound and a vehicle control.
-
Isolate genomic DNA from both treated and control cells.
-
Prepare sequencing libraries from the isolated DNA.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
Align the sequencing reads to the reference genome.
-
Call genetic variants (single nucleotide variants and insertions/deletions) in both the treated and control samples.
-
Compare the variant calls to identify unique alterations in the this compound-treated sample, which represent potential on- and off-target effects.
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Key strategies for mitigating the off-target effects of targeted therapies.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Overcoming Resistance to ATV2301 in Cell Lines
Disclaimer: Information regarding a specific therapeutic agent designated "ATV2301" is not available in the public domain as of this writing. Therefore, this technical support guide has been constructed as a comprehensive, generalized framework for researchers encountering resistance to a hypothetical targeted therapy, this compound. The principles, protocols, and troubleshooting strategies outlined here are based on established knowledge of drug resistance mechanisms in cancer cell lines and can be adapted for a variety of targeted agents.
Fictional Product Information: this compound
This compound is a novel, potent, and selective small-molecule inhibitor of the fictitious "Resistance-Associated Kinase 1" (RAK1). The RAK1 signaling pathway is a critical driver of cell proliferation and survival in a subset of cancers. This compound is designed to bind to the ATP-binding pocket of RAK1, thereby inhibiting its downstream signaling through the hypothetical "PRO-SURV" pathway.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to this compound, is now showing reduced responsiveness. What could be happening?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a targeted therapy through various mechanisms, leading to decreased drug efficacy. Common causes include the acquisition of secondary mutations in the drug target (RAK1), activation of alternative signaling pathways that bypass the need for RAK1 signaling, or increased drug efflux from the cells.[1][2]
Q2: How do I confirm that my cell line has developed resistance to this compound?
A2: The first step is to quantify the level of resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line.[3][4] A significant increase in the IC50 value is a clear indication of resistance.
Q3: What are the most common molecular mechanisms of resistance to targeted therapies like this compound?
A3: Common mechanisms include:
-
Secondary mutations in the target kinase: A "gatekeeper" mutation can arise that prevents the drug from binding effectively.[1]
-
Bypass pathway activation: Upregulation of parallel signaling pathways can sustain cell survival and proliferation despite the inhibition of the primary target.[1][5] A common example is the activation of the MET receptor tyrosine kinase in response to EGFR inhibition.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[6][7]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[1]
Q4: Can I prevent my cell lines from developing resistance to this compound?
A4: While it may not be possible to completely prevent resistance, you can employ strategies to delay its onset. These include using the lowest effective concentration of the drug for the shortest necessary duration and considering combination therapies from the outset of your experiments.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Cell Viability Assays
Question: My cell viability assays (e.g., MTT, CellTiter-Glo) show a rightward shift in the dose-response curve for this compound, indicating a higher IC50. How do I proceed?
Answer:
Step 1: Quantify the Resistance First, confirm and quantify the shift in IC50. Culture both the suspected resistant and the original parental (sensitive) cell lines and treat them with a range of this compound concentrations.
Data Presentation: IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | 10 | - |
| Resistant Subclone 1 | 150 | 15 |
| Resistant Subclone 2 | 500 | 50 |
Step 2: Investigate the Mechanism A significant fold change in IC50 warrants further investigation into the underlying resistance mechanism.
-
Hypothesis 1: Bypass Pathway Activation. Analyze the activation status of key signaling molecules in parallel pathways (e.g., PI3K/AKT, MAPK/ERK) using Western blotting.
Data Presentation: Protein Expression and Phosphorylation
| Protein | Parental Line | Resistant Subclone 1 |
| p-RAK1 (Tyr123) | Low | Low |
| Total RAK1 | High | High |
| p-AKT (Ser473) | Low | High |
| Total AKT | High | High |
| p-ERK1/2 (Thr202/Tyr204) | Low | Low |
| Total ERK1/2 | High | High |
-
Hypothesis 2: Increased Drug Efflux. Use flow cytometry to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp). A decrease in fluorescence in the resistant line suggests increased efflux.
Step 3: Strategies to Overcome Resistance
-
If bypass pathway is activated: Consider combination therapy. For example, if the PI3K/AKT pathway is activated, combine this compound with a PI3K or AKT inhibitor.
-
If drug efflux is increased: Use a known inhibitor of the specific ABC transporter (e.g., verapamil (B1683045) for P-gp) in combination with this compound to see if sensitivity is restored.[8]
Issue 2: Heterogeneous Response to this compound within a Cell Population
Question: After treatment with this compound, a subpopulation of cells survives and continues to proliferate. What does this indicate and what should I do?
Answer: This suggests the presence of a pre-existing resistant clone or the rapid development of resistance in a subset of cells.
Step 1: Isolate the Resistant Population You can establish a resistant cell line by continuously culturing the cells in the presence of this compound, gradually increasing the concentration over time.[3][4]
Step 2: Characterize the Resistant Line Once a stably resistant line is established, perform the same characterization studies as described in "Issue 1" (IC50 determination, Western blotting for bypass pathways, etc.) to understand the mechanism of resistance.
Step 3: Consider Clonal Selection It is also possible that the parental cell line is a mixed population. You can perform single-cell cloning to isolate and test individual clones for their sensitivity to this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series.[10]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the percent viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[3][4]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-RAK1, RAK1, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
Protocol 3: Generation of a Drug-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Continuous Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Dose Escalation: When the cells resume a normal proliferation rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x the previous concentration).[3]
-
Stabilization: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterization: Once the resistant line is established, characterize its level of resistance (IC50) and investigate the underlying mechanisms. It is advisable to maintain a culture of the resistant cells in the presence of the drug to prevent reversion.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Mechanism of resistance via bypass pathway activation.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
ATV2301 experimental variability and reproducibility
Welcome to the technical support center for ATV2301. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide answers to specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental validation of this compound's effect on the MAPK/ERK signaling pathway.
Q1: I am seeing inconsistent levels of ERK phosphorylation (p-ERK) inhibition with this compound treatment between experiments. What could be the cause?
A1: Inconsistent inhibition of p-ERK can stem from several factors. A primary reason for variability is the dynamic nature of the MAPK/ERK pathway, which can be influenced by subtle differences in experimental conditions. Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell density at the time of treatment, serum starvation times, and the passage number of the cells. Cells that are too confluent or have been passaged too many times can exhibit altered signaling responses.
-
This compound Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Stimulation Conditions: The timing and concentration of the stimulating agent (e.g., growth factor) are critical. Ensure precise timing of stimulation and this compound treatment.
-
Sample Collection and Lysis: Work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. The use of phosphatase and protease inhibitors in your lysis buffer is crucial.[1]
Q2: My Western blot results for p-ERK show high background or non-specific bands after this compound treatment. How can I improve the quality of my blots?
A2: High background and non-specific bands on Western blots for phosphorylated proteins are common issues. Here are some troubleshooting steps:
-
Blocking Buffer: When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat milk.[2][3] Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.
-
Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubation to remove non-specifically bound antibodies.
-
Membrane Type: Polyvinylidene fluoride (B91410) (PVDF) membranes are generally more robust than nitrocellulose and are recommended for protocols that involve stripping and reprobing.
Q3: The total ERK levels vary between my samples, making it difficult to assess the specific effect of this compound on p-ERK. What is the best way to normalize my data?
A3: It is essential to probe for total ERK in addition to p-ERK to use as a loading control. This allows you to determine the fraction of the total protein that is phosphorylated. If you are seeing variability in total ERK levels, consider the following:
-
Protein Quantification: Ensure accurate and consistent protein quantification for all your samples before loading them onto the gel.
-
Loading Consistency: Use a consistent loading volume and concentration for all samples.
-
Housekeeping Proteins: In addition to total ERK, you can also probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
Summary of Potential Quantitative Variability in p-ERK Inhibition Assays
| Source of Variability | Potential Impact on IC50 | Recommended Action |
| Cell Passage Number | High passage numbers may lead to decreased sensitivity to this compound, increasing the apparent IC50. | Use cells within a defined low passage range for all experiments. |
| Serum Starvation Time | Incomplete serum starvation can result in high basal p-ERK levels, potentially masking the inhibitory effect of this compound and affecting IC50 values. | Optimize and maintain a consistent serum starvation period (e.g., 12-24 hours). |
| This compound Stock Stability | Degradation of this compound due to improper storage or multiple freeze-thaw cycles can lead to reduced potency and a higher apparent IC50. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Antibody Performance | Variability in antibody lots or suboptimal antibody dilutions can lead to inconsistent signal and affect the quantification of p-ERK inhibition. | Validate new antibody lots and perform titration experiments to determine the optimal dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway. It targets the upstream kinases, preventing the phosphorylation and subsequent activation of ERK.
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: Cell lines with a constitutively active or growth factor-sensitive MAPK/ERK pathway are suitable for studying this compound. The choice of cell line should be guided by the specific research question.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific system.
Q4: How should I store this compound?
A4: this compound should be stored as a concentrated stock solution in an appropriate solvent at -80°C. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Experimental Protocols
Western Blotting for p-ERK and Total ERK
This protocol outlines the key steps for assessing the effect of this compound on ERK phosphorylation.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Serum starve the cells for 12-24 hours before treatment. Treat the cells with varying concentrations of this compound for the desired time, followed by stimulation with a growth factor (e.g., EGF, FGF) to induce ERK phosphorylation.
-
Sample Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total ERK and/or a housekeeping protein.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds
Disclaimer: Information regarding a specific compound designated "ATV2301" is not publicly available. This guide leverages data and strategies for Atorvastatin (B1662188) (ATV), a well-studied compound with known bioavailability challenges, as a representative case study. The principles and troubleshooting methodologies discussed are broadly applicable to researchers facing similar issues with other poorly soluble molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability with our compound. What are the potential causes?
Low and inconsistent oral bioavailability often stems from two primary factors: poor aqueous solubility and significant first-pass metabolism. For a compound like Atorvastatin (ATV), its low solubility limits the amount of drug that can dissolve in the gastrointestinal fluids for absorption.[1][2] Additionally, once absorbed, it may be subject to metabolism in the gut wall and liver, and efflux back into the intestinal lumen by transporters like P-glycoprotein and MRP2, which reduces the amount of active drug reaching systemic circulation.[3]
Q2: How can we improve the solubility and dissolution rate of our lead compound?
A promising and widely used strategy is the formulation of amorphous solid dispersions (ASDs).[2][4] By dispersing the active pharmaceutical ingredient (API) in a polymer matrix, you can prevent crystallization and enhance its dissolution rate.
-
Troubleshooting Poor Dissolution from ASDs:
-
Polymer Selection: The choice of polymer is critical. Experiment with different polymers such as HPMC, PVP, or Eudragit derivatives to find one that is compatible with your compound and provides the desired release profile.
-
Drug-Polymer Ratio: The ratio of your compound to the polymer can significantly impact performance. Test various ratios to optimize the balance between drug loading and dissolution enhancement.
-
Manufacturing Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can affect its physical properties and stability. If one method yields suboptimal results, consider exploring an alternative.
-
Q3: Our compound shows high first-pass metabolism. What strategies can mitigate this?
If extensive first-pass metabolism is suspected, consider the following:
-
Route of Administration: Bypassing the gastrointestinal tract and liver can significantly increase bioavailability. Alternative routes such as subcutaneous (SC) or intravenous (IV) administration can circumvent first-pass metabolism.
-
Co-administration with Inhibitors: Investigate the specific enzymes and transporters involved in your compound's metabolism. Co-administration with an inhibitor of these pathways can increase systemic exposure. For example, co-administration of QiShenYiQi pills with Atorvastatin has been shown to increase its bioavailability by inhibiting the expression of the Mrp2 transporter in the ileum.
Q4: We are considering a subcutaneous formulation. What are the key considerations?
Subcutaneous administration can provide a more sustained release profile and improve bioavailability by avoiding first-pass metabolism.
-
Formulation Vehicle: The choice of vehicle is crucial for SC formulations. Oil-based vehicles can create a depot effect, leading to an extended half-life.
-
Homogeneity: Ensuring a homogenous suspension is critical for consistent dosing. Utilize techniques like polytron homogenization and sonication to achieve a uniform dispersion.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for Atorvastatin.
-
Dissolution: Dissolve your compound (e.g., ATV) and the selected polymer (e.g., Croscarmellose Sodium - CCS) in a suitable organic solvent.
-
Evaporation: Remove the solvent under vacuum at a controlled temperature to form a thin film.
-
Drying: Further dry the film in a desiccator to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to a fine powder.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is based on a study investigating the effect of a co-administered drug on Atorvastatin pharmacokinetics.
-
Animal Model: Use Sprague-Dawley rats, divided into treatment and control groups (n=5 per group).
-
Acclimatization: Allow the animals to acclimate to the laboratory conditions for at least one week.
-
Pre-treatment (for interaction studies): Administer the investigational agent (e.g., a potential inhibitor) or vehicle control orally for a specified period (e.g., 7 days).
-
Drug Administration:
-
Oral: Administer the compound (e.g., ATV at 10 mg/kg) orally via gavage.
-
Intravenous: Administer the compound (e.g., ATV at 2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of the parent drug and its metabolites using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Atorvastatin (ATV) with and without Co-administration of QSYQ (Oral Administration)
| Parameter | ATV Alone | ATV + QSYQ |
| Cmax (ng/mL) | 101.46 ± 26.18 | 198.00 ± 51.69 |
| AUC0-12h (ng/mL*h) | 226.67 ± 42.11 | 408.70 ± 161.75 |
Table 2: Pharmacokinetic Parameters of Atorvastatin (ATV) with and without Co-administration of QSYQ (Intravenous Administration)
| Parameter | ATV Alone | ATV + QSYQ |
| Vd (L/kg) | 54.71 ± 26.62 | 2814.17 ± 1409.11 |
| CL (L/kg/h) | 601.61 ± 378.37 | 2814.17 ± 1409.11 |
Visualizations
Caption: Workflow of Oral Drug Administration and First-Pass Metabolism.
Caption: Strategies to Improve In Vivo Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability Issues.
References
- 1. [PDF] Formulation, in vitro evaluation and characterization of atorvastatin solid dispersion | Semantic Scholar [semanticscholar.org]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QiShenYiQi pills, a Chinese patent medicine, increase bioavailability of atorvastatin by inhibiting Mrp2 expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. processing-challenges-with-solid-dosage-formulations-containing-vitamin-e-tpgs - Ask this paper | Bohrium [bohrium.com]
ATV2301 stability issues in long-term experiments
Technical Support Center: ATV2301
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may arise during long-term experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guides
This section provides solutions to specific stability-related problems you might encounter with this compound.
Question: I observe a decrease in the biological activity of this compound in my cell-based assays over a multi-day experiment. What could be the cause?
Answer: A gradual loss of activity in aqueous solutions is a known characteristic of this compound, often due to hydrolysis or oxidation. To mitigate this, it is crucial to prepare fresh working solutions from a frozen DMSO stock for each day of the experiment.[1][2] If the experiment spans several days without the possibility of replenishment, assess the compound's stability in your specific cell culture medium beforehand.[1]
Question: After diluting my this compound DMSO stock solution into aqueous cell culture media, I immediately see a precipitate form. Why is this happening and how can I prevent it?
Answer: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium.[3][4] Several factors can contribute to this:
-
High Final Concentration: The intended final concentration may be too high for the aqueous environment.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation.
-
Media Temperature: Using cold media can decrease the solubility of the compound.
To prevent precipitation, try the following solutions:
-
Always use pre-warmed (37°C) cell culture media.
-
Perform serial dilutions of the DMSO stock in pre-warmed media instead of a single large dilution.
-
Add the compound dropwise while gently vortexing the media.
-
Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test.
Question: My experimental results with this compound are inconsistent from one experiment to the next. What could be causing this variability?
Answer: Inconsistent results can often be traced back to the degradation of the compound, leading to variable potency. To ensure reproducibility, it is essential to standardize your solution preparation and storage procedures. Always use freshly prepared working solutions or solutions that have been stored for a consistent and validated period. Additionally, performing analytical validation on new batches of the compound can help rule out batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound for long-term use?
A1: For long-term stability, store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.
Q3: How should I store the DMSO stock solution?
A3: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When ready to use, thaw an aliquot at room temperature and use it immediately to prepare your working solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should typically be less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can I prepare a large batch of this compound working solution in my cell culture media and use it over several days?
A5: This is not recommended due to the potential for degradation of this compound in aqueous solutions. It is best practice to prepare fresh working solutions daily from your frozen DMSO stock.
Data Presentation
Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 8 | 98.2% | 91.5% | 85.3% |
| 24 | 95.1% | 78.6% | 62.1% |
| 48 | 90.3% | 61.2% | 40.5% |
| 72 | 85.7% | 45.9% | 25.8% |
Table 2: Solubility of this compound in Common Cell Culture Media
| Media Type | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | 50 |
| RPMI-1640 + 10% FBS | 45 |
| Opti-MEM | 60 |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solution into separate vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C), protected from light.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), take a sample from each condition.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a C18 column and a UV detector. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Data Analysis: Monitor the peak area of the this compound parent compound at its maximum absorbance wavelength. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution into your complete cell culture medium, pre-warmed to 37°C.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of precipitation (cloudiness or crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear is considered the maximum working soluble concentration under those conditions.
Visualizations
Caption: this compound inhibits the MEK kinase in the MAPK signaling pathway.
Caption: Recommended daily workflow for experiments using this compound.
Caption: Decision tree for troubleshooting common this compound stability issues.
References
Technical Support Center: Interpreting Unexpected Results from AXV2301 Studies
Disclaimer: Initial searches for "ATV2301" did not yield specific results for a compound or study with this exact identifier. The information presented below is based on publicly available data for similarly named therapeutics and clinical trials, such as AP301, TOP 2301, and ATM-2301. Please verify the correct identifier for your specific agent of interest. This guide is intended to provide a framework for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of our compound (similar to AP301) in our lung epithelial cell line. What could be the cause?
A1: Lower than expected efficacy of a compound like AP301, which targets the epithelial sodium channel (ENaC), could be due to several factors related to the experimental setup. One critical aspect is the proteolytic state of the ENaC in your cell line. AP301 has been shown to be effective on proteolytically activated (cleaved) ENaC but not on near-silent (uncleaved) channels.[1]
Troubleshooting Steps:
-
Confirm ENaC Expression: Verify the expression level of αβγ- or δβγ-ENaC subunits in your specific cell line, as their co-expression is required for maximal activity.[1]
-
Assess ENaC Cleavage State: Ensure your experimental conditions promote the proteolytic cleavage of ENaC. This can be influenced by the presence of endogenous proteases in your cell culture system.
-
Check for Glycosylation: AP301's interaction with ENaC requires binding to glycosylated extracellular loops.[1] Changes in cell culture conditions that affect protein glycosylation could impact the drug's efficacy. Consider performing experiments with and without deglycosylation inhibitors to test this.
-
Amiloride (B1667095) Sensitivity Test: Use amiloride, a known ENaC blocker, as a positive control to confirm that the observed ion currents are indeed mediated by ENaC. AP301 has been shown to increase amiloride-sensitive currents.[1]
Q2: Our clinical trial enrollment for a study similar to TOP 2301 (neoadjuvant chemotherapy for NSCLC) is slower than anticipated. What are some common exclusionary factors we should review?
A2: Slow enrollment in a clinical trial like TOP 2301 can be attributed to stringent inclusion and exclusion criteria. A review of these criteria against the patient population demographics at your trial sites may reveal common hurdles.
Key Exclusion Criteria to Review (based on NCT06385262 for TOP 2301): [2]
-
Prior Therapies: Patients may have already received prior chemotherapy, radiation, or biologic/targeted therapy for their lung cancer, making them ineligible.
-
Known Genetic Mutations: The presence of known EGFR mutations, ALK translocation, or ROS1 translocation is a common exclusion criterion. Ensure timely and routine testing for these markers.
-
Comorbidities: A history of myocardial infarction within the last 6 months, uncontrolled arrhythmias, or active infections can exclude a significant portion of potential participants.
-
Concurrent Medications: Use of other anti-tumor therapies is typically prohibited.
Troubleshooting Enrollment:
-
Site-Specific Analysis: Analyze the screening logs from each clinical trial site to identify the most frequent reasons for screen failures.
-
Protocol Amendment Consideration: If a specific criterion is disproportionately excluding patients without compromising the scientific integrity or safety of the study, consider a protocol amendment.
-
Investigator Feedback: Engage with the principal investigators at each site to understand the practical challenges they face in identifying eligible patients.
Q3: We are seeing a higher rate of treatment-related adverse events (TRAEs) in our proof-of-concept study for a self-administered device, similar to the ATM-2301 study for acne. How should we approach this?
A3: A higher than expected rate of TRAEs in a study involving a self-administered device, like the one in the ATM-2301 protocol for intralesional triamcinolone (B434) injections, requires a thorough investigation into the device-user interface and patient training.
Investigative Steps:
-
Categorize Adverse Events: Classify the TRAEs by type, severity, and frequency. Are they related to the injection site, the drug itself, or potential misuse of the device?
-
Review Patient Training: Assess the effectiveness of the training provided to subjects on how to use the self-administration device. Were the instructions clear? Was the training comprehensive enough?
-
Device Usability Analysis: Conduct a human factors analysis of the injection assistance device. Is it ergonomic? Are the steps for use intuitive?
-
Compare to Standard of Care: Benchmark the TRAEs against those observed with standard-of-care, investigator-administered intralesional injections to determine if the increase is statistically significant and clinically meaningful.
Experimental Protocols
Protocol 1: Assessing ENaC Activation in Alveolar Epithelial Cells
This protocol is based on the methodology used to study AP301's mechanism of action.
-
Cell Culture: Culture A549 cells or freshly isolated type II alveolar epithelial cells in the appropriate medium.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure ion channel activity.
-
Maintain a holding potential of -60 mV.
-
Apply voltage ramps to elicit currents.
-
-
ENaC Activation:
-
To assess the effect on cleaved channels, pre-treat cells with a protease such as trypsin to activate ENaC.
-
To study uncleaved channels, ensure a protease-free environment.
-
-
Compound Application: Perfuse the cells with a solution containing your test compound (e.g., AP301) and observe changes in the measured current.
-
Amiloride Control: After observing the compound's effect, apply amiloride to confirm that the current is ENaC-mediated. A reduction in current in the presence of amiloride indicates ENaC activity.
-
Data Analysis: Compare the amiloride-sensitive current before and after the application of your compound.
Data Summary
Table 1: Hypothetical Efficacy Data for an AP301-like Compound
| Cell Line | ENaC Cleavage State | Mean Increase in Amiloride-Sensitive Current (pA/pF) | Standard Deviation |
| A549 | Protease-Treated | 150.2 | 25.8 |
| A549 | Untreated | 12.5 | 4.3 |
| Primary Rat ATII | Protease-Treated | 210.7 | 35.1 |
| Primary Rat ATII | Untreated | 15.3 | 5.0 |
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for an AP301-like compound on ENaC.
Caption: Workflow for troubleshooting slow clinical trial enrollment.
References
ATV2301 assay interference and troubleshooting
Welcome to the technical support center for the ATV2301 assay. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing the this compound assay and troubleshooting any potential issues that may arise during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound assay in a question-and-answer format.
1. Why am I getting no signal or a very weak signal?
A lack of signal can be due to several factors, from reagent issues to procedural errors.[1][2][3]
-
Possible Causes and Troubleshooting Steps:
-
Incorrect Reagent Preparation: Ensure all reagents, including standards and buffers, are prepared according to the protocol.[3] Double-check calculations and concentrations.
-
Expired or Improperly Stored Reagents: Verify that none of the kit components have expired and that they have been stored at the recommended temperatures.
-
Inadequate Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1]
-
Omission of a Critical Reagent: Systematically review the assay steps to ensure that all necessary reagents, such as the primary or secondary antibody, were added in the correct order.
-
Over-washing of the Plate: Excessive or overly vigorous washing steps can lead to the removal of the target analyte or detection reagents.
-
2. What causes high background signal?
High background can mask the specific signal from your samples, leading to inaccurate results.
-
Possible Causes and Troubleshooting Steps:
-
Insufficient Washing: Ensure that the washing steps are thorough enough to remove all unbound reagents.
-
Non-specific Binding: This can occur if the blocking step is insufficient or if the antibody concentrations are too high. Consider optimizing the blocking buffer and the antibody dilutions.
-
Contaminated Reagents or Buffers: Use fresh, sterile reagents and buffers to avoid contamination.
-
Over-incubation: Extended incubation times can increase non-specific binding. Adhere to the recommended incubation periods.
-
Edge Effects: Temperature variations across the plate during incubation can lead to higher background on the outer wells. Ensure uniform temperature distribution.
-
3. Why is there a high coefficient of variation (%CV) between my replicates?
High %CV indicates poor precision and can compromise the reliability of your data.
-
Possible Causes and Troubleshooting Steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Improper Mixing: Ensure all samples and reagents are thoroughly mixed before being added to the wells.
-
Bubbles in Wells: Air bubbles can interfere with the optical readings. Be careful to avoid introducing bubbles during pipetting and remove any that form.
-
Inconsistent Incubation Conditions: Variations in temperature or incubation time between wells can lead to high %CV.
-
Plate Washing Inconsistency: Ensure that all wells are washed in the same manner. Automated plate washers should be checked for clogged ports.
-
4. What leads to poor assay-to-assay reproducibility?
Inconsistent results between different assay runs can make it difficult to compare data over time.
-
Possible Causes and Troubleshooting Steps:
-
Variations in Protocol: Ensure the exact same protocol is followed for every assay run.
-
Differences in Reagent Preparation: Prepare fresh reagents for each run and ensure consistency in their preparation.
-
Environmental Variations: Fluctuations in laboratory temperature and humidity can affect assay performance.
-
Reusing Plate Sealers: Reusing plate sealers can lead to cross-contamination between wells and plates.
-
This compound Assay Interference
Assay interference can be caused by substances in the sample matrix that affect the measurement of the analyte. Interference can be broadly categorized as endogenous (originating from within the body) or exogenous (originating from outside the body).
Common Interfering Substances
| Interfering Substance | Type | Potential Effect on Assay |
| Hemolysis (Hemoglobin) | Endogenous | Can interfere with colorimetric and nephelometric assays. |
| Bilirubin | Endogenous | Can alter the results of colorimetric and nephelometric methods. |
| Lipids (Lipemia) | Endogenous | Can cause turbidity, affecting optical measurements. |
| Heterophile Antibodies | Endogenous | Can cross-link capture and detection antibodies, causing false positives. |
| Drugs and their Metabolites | Exogenous | Can cross-react with assay antibodies or interfere with enzyme activity. |
| Anticoagulants | Exogenous | Can affect enzyme-based detection systems. |
| Biotin (Vitamin B7) | Exogenous | Can interfere with streptavidin-biotin-based detection systems. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my samples for the this compound assay?
Sample preparation is critical for accurate results. Follow the specific guidelines in the assay protocol for your sample type (e.g., serum, plasma, cell lysate). Ensure samples are free of particulate matter by centrifugation.
Q2: What is the recommended storage for kit components?
Upon receipt, store the kit at the temperature specified on the datasheet. Typically, this is 2-8°C for short-term storage and -20°C or -80°C for long-term storage of specific components. Avoid repeated freeze-thaw cycles.
Q3: How should I interpret the standard curve?
The standard curve is used to determine the concentration of this compound in your samples. A good standard curve will have a high R² value (ideally >0.99). Ensure your unknown sample readings fall within the linear range of the standard curve.
Q4: Can I use reagents from different kit lots?
It is not recommended to mix reagents from different kit lots, as this can lead to increased variability and inaccurate results.
Hypothetical this compound Assay Experimental Protocol
This protocol outlines a general ELISA (Enzyme-Linked Immunosorbent Assay) procedure for the quantification of this compound.
1. Reagent Preparation:
- Prepare wash buffer, assay diluent, and standards as described in the kit manual.
- Allow all reagents to reach room temperature before use.
2. Assay Procedure:
- Add 100 µL of standard or sample to the appropriate wells of the microplate.
- Incubate for 2 hours at room temperature.
- Wash the plate four times with wash buffer.
- Add 100 µL of detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with wash buffer.
- Add 100 µL of substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 µL of stop solution to each well.
- Read the absorbance at the appropriate wavelength within 30 minutes.
3. Data Analysis:
- Subtract the blank reading from all standards and samples.
- Plot the absorbance of the standards versus their known concentrations.
- Use the standard curve to determine the concentration of this compound in the samples.
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound is involved. In this pathway, this compound acts as a ligand that binds to a cell surface receptor, initiating a downstream cascade that ultimately influences cell survival and apoptosis.
Caption: Hypothetical signaling cascade initiated by this compound.
This compound Assay Experimental Workflow
This diagram outlines the major steps of the hypothetical this compound ELISA protocol.
Caption: Step-by-step workflow for the this compound ELISA.
References
Technical Support Center: ATV2301 Treatment Optimization
Important Notice: Information regarding a specific therapeutic agent designated "ATV2301" is not available in the public domain, including peer-reviewed scientific literature and clinical trial databases. The following information is based on general principles of drug development and optimization of treatment regimens for analogous therapeutic modalities. This guide is intended to provide a framework for approaching such experimental questions for a hypothetical compound, this compound, and is for informational purposes only.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected therapeutic efficacy with our current this compound treatment duration. What are the potential reasons for this?
A1: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues related to the compound itself, the experimental model, or the treatment protocol.
-
Compound-related:
-
Pharmacokinetics (PK): The dosing interval may not be optimal to maintain a therapeutic concentration of this compound at the target site. Consider if the compound is being cleared too rapidly.
-
Pharmacodynamics (PD): The concentration of this compound at the target tissue may be insufficient to elicit a biological response.
-
Mechanism of Action: Ensure that the target of this compound is expressed and functional in your experimental model.
-
-
Model-related:
-
Disease Model Fidelity: The chosen preclinical model may not accurately recapitulate the human disease state you are aiming to treat.
-
Biological Heterogeneity: There may be significant biological variability within your experimental subjects (e.g., tumor heterogeneity) that influences treatment response.
-
-
Protocol-related:
-
Treatment Duration: The current treatment duration may be too short to induce a sustained therapeutic effect.
-
Dosing: The administered dose may be suboptimal.
-
Q2: How can we systematically determine the optimal treatment duration for this compound in our preclinical models?
A2: A systematic approach to optimizing treatment duration involves a dose-response and duration-response study.
-
Dose Escalation Study: First, establish the maximum tolerated dose (MTD) and a range of effective doses. This will inform the dose to be used in subsequent duration studies.
-
Duration-Response Study: Once an effective and well-tolerated dose is identified, conduct a study where different cohorts receive the treatment for varying durations (e.g., 7, 14, 21, 28 days).
-
Endpoint Analysis: Key endpoints to measure efficacy should be clearly defined and assessed at the end of each treatment period and potentially at later time points to assess durability of response. These could include tumor volume, biomarker modulation, or survival.
Troubleshooting Guides
Issue: High variability in response to this compound treatment across experimental subjects.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting: Review and standardize the drug formulation and administration procedure. Ensure accurate dosing for each subject based on body weight.
-
-
Possible Cause 2: Biological Heterogeneity.
-
Troubleshooting: Increase the sample size per treatment group to improve statistical power. Stratify subjects based on baseline characteristics (e.g., tumor size) if possible.
-
-
Possible Cause 3: Assay Variability.
-
Troubleshooting: Validate all analytical methods used to assess efficacy endpoints to ensure they are robust and reproducible.
-
Issue: Initial positive response to this compound followed by disease relapse during extended treatment.
-
Possible Cause 1: Development of Drug Resistance.
-
Troubleshooting: Investigate potential mechanisms of resistance. This could involve analyzing post-treatment samples for changes in the drug target or signaling pathways.
-
-
Possible Cause 2: Adaptive Response.
-
Troubleshooting: The biological system may be adapting to the presence of the drug. Consider intermittent dosing schedules or combination therapies to overcome this.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study - Duration Response
-
Animal Model: Select a relevant animal model for the disease of interest.
-
Subject Allocation: Randomly assign a sufficient number of animals to each treatment group (e.g., n=10 per group).
-
Group 1: Vehicle control (duration matched to the longest treatment arm).
-
Group 2: this compound at a predetermined dose for 7 days.
-
Group 3: this compound at the same dose for 14 days.
-
Group 4: this compound at the same dose for 21 days.
-
Group 5: this compound at the same dose for 28 days.
-
-
Treatment Administration: Administer this compound or vehicle according to the established route and schedule.
-
Efficacy Monitoring: Monitor efficacy endpoints throughout the study. For example, measure tumor volume twice weekly.
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic biomarker analysis.
-
Statistical Analysis: Compare the efficacy between the different treatment duration groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Data Presentation
Table 1: Hypothetical Efficacy Data for this compound Duration-Response Study
| Treatment Group | Duration (days) | Mean Tumor Volume Change (%) | Statistically Significant vs. Vehicle? |
| Vehicle | 28 | +150% | - |
| This compound | 7 | -10% | No |
| This compound | 14 | -45% | Yes |
| This compound | 21 | -65% | Yes |
| This compound | 28 | -68% | Yes |
Visualizations
Caption: Experimental workflow for determining optimal treatment duration.
Caption: Hypothetical signaling pathway for this compound.
Validation & Comparative
Comparative Analysis of ATV2301 and a First-Generation Competitor in a Preclinical Pancreatic Cancer Model
This guide provides a head-to-head comparison of ATV2301, a novel selective kinase inhibitor, and a first-generation competitor compound in a xenograft model of pancreatic ductal adenocarcinoma (PDAC). The data presented herein is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy, potency, and methodologies used in this preclinical evaluation.
Introduction to Therapeutic Agents and Disease Model
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant portion of PDAC cases are driven by mutations in the KRAS gene, leading to the constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK and PI3K-Akt pathways.[1][2][3] These pathways are critical for tumor cell proliferation, survival, and metastasis.[1][2] this compound is an investigational, highly selective inhibitor of a key downstream kinase in the KRAS signaling cascade. For the purpose of this comparison, the competitor compound is a less selective, first-generation kinase inhibitor that targets the same protein. The preclinical model utilized is a xenograft of a human PDAC cell line with a KRAS mutation, implanted in immunodeficient mice.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo data collected for this compound and the competitor compound.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) |
| This compound | 5 | >10,000 | 8,500 |
| Competitor | 25 | 150 | 400 |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: In Vivo Efficacy in PDAC Xenograft Model
| Treatment Group (n=10) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (50 mg/kg, oral, daily) | 250 ± 75 | 80 |
| Competitor (50 mg/kg, oral, daily) | 625 ± 110 | 50 |
Data are presented as mean ± standard error of the mean.
Table 3: In Vivo Safety Profile
| Treatment Group | Mean Body Weight Change (%) | Observed Adverse Effects |
| Vehicle Control | +5% | None |
| This compound | +4% | None |
| Competitor | -10% | Lethargy, mild skin rash |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentrations (IC50) of this compound and the competitor compound were determined using a radiometric kinase assay. Recombinant human kinases were incubated with the respective compounds at varying concentrations in the presence of a substrate peptide and [γ-33P]ATP. The reactions were allowed to proceed for 60 minutes at room temperature and were terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the radioactivity was quantified using a scintillation counter. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
PDAC Xenograft Model and In Vivo Efficacy Study
All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 human PDAC cells (harboring a KRAS mutation) in a mixture of media and Matrigel. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=10 per group): vehicle control, this compound (50 mg/kg), and the competitor compound (50 mg/kg). The compounds were administered orally, once daily, for 21 consecutive days. Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight and general health were monitored daily. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted KRAS Signaling Pathway in PDAC.
Caption: In Vivo PDAC Xenograft Efficacy Study Workflow.
References
- 1. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 2. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
Validating the Efficacy of ATV2301 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATV2301 is a novel, selective modulator of the JNK signaling pathway, a critical regulator of inflammatory responses. This guide provides a comprehensive comparison of this compound with a well-established, non-selective JNK inhibitor, SP600125. The following sections present supporting experimental data from studies in primary human peripheral blood mononuclear cells (PBMCs), detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflow. All data presented herein is intended to demonstrate the superior efficacy and selectivity of this compound in a physiologically relevant context.
Comparative Efficacy Data
The anti-inflammatory effects and cytotoxic profiles of this compound and the alternative compound, SP600125, were evaluated in primary human PBMCs.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-6 Inhibition |
| This compound | Selective JNK Inhibitor | 50 | 75 |
| SP600125 | Broad-Spectrum Kinase Inhibitor | 150 | 200 |
Table 2: Cytotoxicity Profile
| Compound | CC50 (µM) in Primary PBMCs | Therapeutic Index (CC50/IC50 for TNF-α) |
| This compound | > 100 | > 2000 |
| SP600125 | 25 | 167 |
Table 3: Target Engagement in Primary PBMCs
| Compound (at 1 µM) | % Inhibition of c-Jun Phosphorylation |
| This compound | 95% |
| SP600125 | 70% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Source: Healthy donor whole blood.
-
Procedure:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium for cell counting and viability assessment using trypan blue exclusion.
-
2. Cytokine Production Assay (ELISA)
-
Objective: To measure the production of pro-inflammatory cytokines (TNF-α and IL-6) by activated PBMCs.
-
Procedure:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the IC50 values using non-linear regression analysis.
-
3. Cytotoxicity Assay (LDH Release)
-
Objective: To assess the cytotoxic effects of this compound and SP600125 on primary PBMCs.
-
Procedure:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound or SP600125 for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Calculate the CC50 values, representing the concentration at which 50% cytotoxicity is observed.
-
4. Western Blotting for Phosphorylated c-Jun
-
Objective: To determine the extent of target engagement by measuring the inhibition of c-Jun phosphorylation, a downstream target of JNK.
-
Procedure:
-
Plate 1 x 10^6 PBMCs in a 6-well plate and pre-treat with 1 µM of this compound or SP600125 for 1 hour.
-
Stimulate the cells with anisomycin (B549157) (a potent JNK activator) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated c-Jun and total c-Jun overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and calculate the percentage inhibition of c-Jun phosphorylation relative to the stimulated control.
-
Visualizations
Signaling Pathway
Caption: this compound selectively inhibits the JNK signaling pathway.
Experimental Workflow
Caption: Workflow for validating the efficacy of this compound in primary cells.
Comparative analysis of ATV2301 and standard of care
Following a comprehensive search, no information, clinical data, or experimental protocols were found for a product or drug candidate designated as "ATV2301." It is possible that this is a typographical error or an internal, non-public designation for a compound.
However, search results did identify a clinical trial for ATM-2301 . This is not a new chemical entity but rather a study focused on a novel delivery method for an existing standard of care.
ATM-2301: A New Approach to a Standard Treatment
The clinical trial for ATM-2301 is an open-label, prospective, single-arm study designed to evaluate the safety of a patient self-administered intralesional injection of triamcinolone (B434) for the treatment of inflammatory acne lesions.[1]
Key aspects of the ATM-2301 study include:
-
Indication: Inflammatory Acne Lesions.[1]
-
Product: An Injection Assistance Device for self-administration of triamcinolone.[1]
-
Purpose: The primary objective is to assess the safety of the self-administration device, not the efficacy of triamcinolone itself, which is already an established standard of care for this condition.[1]
-
Study Design: A proof-of-concept study involving approximately 150 participants across three sites in the United States.[1]
In essence, the ATM-2301 trial is not comparing a new drug to the standard of care, but rather evaluating a new method for patients to administer a standard of care drug themselves. Therefore, a comparative analysis of "this compound" versus the standard of care cannot be conducted at this time due to the lack of available data on a product with that designation. For a meaningful comparison that aligns with the detailed requirements of the original request—including quantitative data, experimental protocols, and signaling pathways—information on the specific molecular entity and its biological effects would be necessary.
References
In-depth Biomarker Validation: ATV2301 - A Comparative Analysis
Introduction:
The identification and validation of robust biomarkers are paramount in advancing drug discovery and development. A reliable biomarker can elucidate disease mechanisms, predict patient response to therapy, and serve as a surrogate endpoint in clinical trials, thereby accelerating the delivery of novel therapeutics to patients. This guide provides a comprehensive comparative analysis of ATV2301, a novel biomarker, against established alternatives. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols and data visualizations. Our goal is to furnish the scientific community with the necessary information to evaluate the potential of this compound in their research and development endeavors.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in key validation studies compared to other relevant biomarkers.
Table 1: Analytical Validity of this compound vs. Standard Biomarker A
| Parameter | This compound | Standard Biomarker A | Method |
| Sensitivity | 92% | 85% | ELISA |
| Specificity | 88% | 82% | ELISA |
| Linearity (R²) | 0.995 | 0.989 | Dilution Series |
| Intra-assay CV | 4.5% | 6.2% | n=20 Replicates |
| Inter-assay CV | 7.8% | 9.5% | n=10 Assays |
| Limit of Detection | 0.5 ng/mL | 1.2 ng/mL | Signal-to-Noise > 3 |
Table 2: Clinical Performance in Patient Cohort (n=500)
| Parameter | This compound | Standard Biomarker B | Odds Ratio (95% CI) |
| Diagnostic Accuracy | 89% | 78% | 2.1 (1.5 - 2.9) |
| Prognostic Value | p = 0.001 | p = 0.045 | Hazard Ratio Analysis |
| Correlation with Disease Severity | r = 0.78 | r = 0.62 | Spearman Correlation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below to ensure reproducibility and transparency.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection:
-
Coating: 96-well microplates were coated with 100 µL/well of capture antibody against this compound (Clone #7G8) at a concentration of 2 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Blocking: Plates were washed three times with PBS containing 0.05% Tween-20 (PBST). Wells were then blocked with 200 µL of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Sample Incubation: After washing, 100 µL of patient plasma samples (diluted 1:10 in 1% BSA/PBS) and standards were added to the wells and incubated for 2 hours at room temperature.
-
Detection: Plates were washed, and 100 µL of biotinylated detection antibody (Clone #9C5) at 1 µg/mL was added and incubated for 1 hour. Following another wash step, 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate (1:5000 dilution) was added and incubated for 30 minutes.
-
Signal Development: After the final wash, 100 µL of TMB substrate was added. The reaction was stopped after 15 minutes with 50 µL of 2N H₂SO₄.
-
Data Acquisition: Absorbance was read at 450 nm using a microplate reader. A standard curve was generated using a four-parameter logistic fit.
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz to illustrate key biological pathways involving this compound and the experimental workflows.
Cross-Validation of Solnatide (ATV2301/AP301) Activity in Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Solnatide (B610915) (formerly known as ATV2301 and AP301), a novel therapeutic peptide, across various species. Solnatide is under investigation for the treatment of pulmonary edema due to its ability to activate the epithelial sodium channel (ENaC). This document summarizes key experimental data, details relevant methodologies, and compares Solnatide with alternative therapeutic strategies.
Executive Summary
Comparative Efficacy of Solnatide (AP301)
Solnatide activates the epithelial sodium channel (ENaC), which is crucial for fluid clearance in the lungs. The ENaC activating potential of solnatide has been demonstrated in vitro using various cell lines that endogenously express ENaC, such as the human airway epithelial cell line H441 and the human alveolar cell line A549.[2] Furthermore, its activity has been confirmed in primary alveolar cells isolated from several animal species.[2] While comprehensive dose-response studies detailing EC50 values across multiple species are not extensively published in a comparative manner, one study provides EC50 values for Solnatide and its congener AP318 in activating wild-type and mutant ENaC.[3]
| Compound | ENaC Variant | Reported EC50 |
| Solnatide (AP301) | Wild-Type | [Data not explicitly stated in the abstract, full text would be required] |
| AP318 | Wild-Type | [Data not explicitly stated in the abstract, full text would be required] |
| Table 1: Reported EC50 values for Solnatide and related peptides. Data is limited and requires further investigation for a direct cross-species comparison. |
Qualitative reports suggest that both human and murine ENaC exhibit a similar response in terms of kinetics and magnitude to ENaC activators.[4] This suggests a conserved mechanism of action for Solnatide across these species.
Comparison with Alternative ENaC Modulators
The therapeutic strategy of activating ENaC for pulmonary edema is not limited to Solnatide. Other classes of compounds, as well as inhibitors, are relevant for comparative studies.
| Compound Class | Specific Agent(s) | Mechanism of Action | Reported Potency (IC50/EC50) |
| ENaC Activators | Beta-2 adrenergic agonists (e.g., Albuterol, Salmeterol) | Increase ENaC activity and stimulate alveolar fluid clearance.[5][6][7] | Therapeutic levels (10⁻⁶ M) in pulmonary edema fluid achieved with aerosolized delivery.[8] |
| ENaC Inhibitors | Amiloride (B1667095) | Direct blockade of the ENaC pore. | IC50: 0.1 - 0.5 µM[9][10] |
Table 2: Comparison of Solnatide with other ENaC modulators.
Signaling Pathway and Experimental Workflow
Solnatide Signaling Pathway
Solnatide activates ENaC, which is a key component of the alveolar fluid clearance mechanism. The influx of sodium ions through ENaC creates an osmotic gradient that drives the reabsorption of water from the alveolar space into the interstitium.
Caption: Solnatide's mechanism of action in reducing pulmonary edema.
Experimental Workflow for Cross-Species Validation
A typical workflow to assess the cross-species activity of an ENaC activator like Solnatide involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for cross-species validation of Solnatide.
Experimental Protocols
Whole-Cell Patch Clamp for ENaC Activity
This protocol is used to measure ion channel activity in individual cells.
Objective: To measure Solnatide-induced ENaC currents in alveolar epithelial cells from different species.
Materials:
-
Alveolar epithelial cells (primary or cell lines) from human, mouse, or rat.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 120 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 ATP, 0.5 GTP, pH 7.2.
-
Solnatide stock solution.
-
Amiloride solution (for ENaC current confirmation).
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes and fire-polish to a resistance of 3-5 MΩ.
-
Fill the pipette with intracellular solution and approach a single cell.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with varying concentrations of Solnatide and record the resulting currents.
-
At the end of the experiment, apply amiloride (10 µM) to confirm that the measured currents are mediated by ENaC.
-
Analyze the data to determine the dose-response relationship and calculate the EC50.
Ussing Chamber Assay for Transepithelial Ion Transport
This technique measures ion transport across an epithelial monolayer.
Objective: To assess the effect of Solnatide on net ion transport across a confluent monolayer of alveolar epithelial cells.
Materials:
-
Confluent monolayer of alveolar epithelial cells grown on permeable supports.
-
Ussing chamber system.
-
Ringer's solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 10 glucose.[4]
-
Solnatide stock solution.
-
Amiloride solution.
-
Gas mixture: 95% O2 / 5% CO2.
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C and continuously bubble the solutions with the gas mixture.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport.
-
Add Solnatide to the apical chamber in a cumulative manner, recording the change in Isc after each addition.
-
After the maximal response is achieved, add amiloride to the apical solution to inhibit ENaC-mediated transport and determine the amiloride-sensitive portion of the Isc.
-
Calculate the change in amiloride-sensitive Isc as a measure of Solnatide's effect on ENaC activity.
ENaC Subunit Sequence Homology
The activity of Solnatide across different species is likely dependent on the conservation of its binding site on the ENaC subunits. An alignment of the alpha subunit of ENaC from human, mouse, rat, and pig would provide insight into the degree of conservation. While a full sequence alignment is beyond the scope of this guide, it is an important consideration for interpreting cross-species data. Generally, the ENaC subunits are highly conserved among mammals, which supports the observed cross-species activity of its modulators.
Conclusion
Solnatide (this compound/AP301) is a promising therapeutic agent for pulmonary edema that functions by activating ENaC. The available evidence suggests that its mechanism of action is conserved across multiple species, including humans, mice, and rats. For a definitive quantitative comparison of its activity, further head-to-head studies measuring dose-response curves in cells from different species are warranted. The experimental protocols provided in this guide offer a framework for conducting such cross-species validation studies.
References
- 1. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the Epithelial Sodium Channel (ENaC) by the Alkaline Protease from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Placebo-controlled Clinical Trial of an Aerosolized β2-Agonist for Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β2-Agonists and Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of beta-receptor stimulation-induced improvement of acute lung injury and pulmonary edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerosolized beta(2)-adrenergic agonists achieve therapeutic levels in the pulmonary edema fluid of ventilated patients with acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Intralesional Therapies for Inflammatory Acne: Featuring the ATM-2301 Injection Assistance Device
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intralesional therapies for inflammatory acne, with a special focus on the emerging ATM-2301 injection assistance device for patient self-administration of triamcinolone (B434) acetonide. We will delve into the comparative efficacy of different therapeutic agents, present supporting experimental data, and provide detailed methodologies for key clinical studies.
Introduction to ATM-2301
Recent clinical investigations have centered on a novel injection assistance device, designated ATM-2301, developed by ACOM Labs, Inc. This device is designed to facilitate safe and effective patient self-administration of intralesional therapies, specifically triamcinolone acetonide, for the treatment of inflammatory acne lesions. The primary goal of this technology is to improve patient access to timely treatment, potentially reducing the risk of scarring and improving overall outcomes.
Comparative Efficacy of Intralesional Triamcinolone Acetonide
Clinical trials have explored the efficacy and safety of different concentrations of triamcinolone acetonide administered both by healthcare providers and by patients using the ATM-2301 device.
Quantitative Data Summary
| Treatment Group | Administration | Triamcinolone Concentration | Key Efficacy Outcomes | Adverse Events | Reference |
| 1 | Provider-Administered | 0.1% | Consistent improvement over 14 days, with most benefit in the first 72 hours. | No adverse events reported. | [1][2] |
| 2 | Patient Self-Administered (ATM-2301) | 0.1% | Comparable safety and efficacy to provider-administered injections. | No adverse events reported. | [1][2] |
| 3 | Patient Self-Administered (ATM-2301) | 0.2% | Improved lesion resolution reported by patients with more severe lesions compared to 0.1%. | No adverse events reported. | [1][2][3] |
| 4 | Provider-Administered | 0.63 mg/mL | Average lesion improvement of 2.5 at day 3 and 2.6 at day 7. | Not specified. | [4] |
| 5 | Provider-Administered | 1.25 mg/mL | Average lesion improvement of 2.4 at day 3 and 2.4 at day 7. | Not specified. | [4] |
| 6 | Provider-Administered | 2.50 mg/mL | Average lesion improvement of 2.5 at day 3 and 2.6 at day 7. | Not specified. | [4] |
Experimental Protocols
Study of the ATM-2301 Injection Assistance Device (NCT06170593, NCT06186596)
Objective: To evaluate the safety and efficacy of intralesional triamcinolone injection for inflammatory acne delivered via self-injection with the ATM-2301 device versus standard provider-delivered injection, and to compare the efficacy of 0.1% versus 0.2% triamcinolone acetonide.[1][2][3]
Study Design: Three sequentially enrolling, open-label arms were conducted across two clinical trials.
-
Arm 1: Provider-administered injections of 0.1% triamcinolone acetonide to establish baseline safety and efficacy.
-
Arm 2: Patient self-administered injections of 0.1% triamcinolone acetonide using the ATM-2301 device to establish comparability to provider injection.
-
Arm 3: Patient self-administered injections of 0.2% triamcinolone acetonide to compare the impact of steroid dose on lesion resolution.
Participant Population: Individuals with inflammatory acne lesions.
Intervention: Intralesional injection of triamcinolone acetonide. The injection depth was limited to 1.1 mm to minimize the risk of atrophy and hypopigmentation.[1]
Outcome Measures:
-
Primary: Safety and efficacy assessed for 14 days post-treatment.
-
Secondary: Participant-reported lesion pain, and blinded scoring of lesion photographs by independent dermatologists for severity, erythema, and improvement.[1]
Analogs and Alternative Intralesional Therapies
While triamcinolone acetonide is the most commonly used intralesional corticosteroid for inflammatory acne, other agents have been investigated for similar indications.
| Analog/Alternative | Mechanism of Action | Indication(s) | Reference |
| Betamethasone | Corticosteroid; anti-inflammatory | Inflammatory dermatoses | [4][5] |
| 5-Fluorouracil (5-FU) | Pyrimidine antagonist; inhibits cell proliferation | Keloids, hypertrophic scars, warts, and some skin cancers. Investigated for acne. | [6][7][8] |
| Bleomycin (B88199) | Cytotoxic antibiotic; inhibits DNA synthesis | Warts, keloids, and hypertrophic scars. | [9][10] |
| Verapamil | Calcium channel blocker; modulates collagen synthesis | Keloids and hypertrophic scars. | [11][12] |
Direct head-to-head comparative data for these alternatives against triamcinolone for inflammatory acne is limited. However, a study comparing intralesional triamcinolone with and without the addition of lincomycin (B1675468) (an antibiotic) for nodulocystic acne found that the combination therapy resulted in a superior response.[13]
Signaling Pathways and Mechanisms of Action
Glucocorticoid Signaling in Inflammatory Skin Conditions
Intralesional corticosteroids like triamcinolone exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
Caption: Glucocorticoid signaling pathway in skin inflammation.
This pathway involves the binding of the corticosteroid to the glucocorticoid receptor, leading to the translocation of the complex into the nucleus. Inside the nucleus, it can upregulate the expression of anti-inflammatory genes and repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[14][15]
Experimental Workflow: ATM-2301 Clinical Trial
The clinical trials for the ATM-2301 device followed a structured workflow to assess its safety and efficacy.
Caption: Experimental workflow for the ATM-2301 clinical trials.
Conclusion
The development of the ATM-2301 injection assistance device represents a significant step towards improving patient autonomy and access to care for inflammatory acne. Clinical data suggests that patient self-administration of intralesional triamcinolone acetonide is comparable in safety and efficacy to provider-administered injections. Furthermore, a higher concentration of 0.2% triamcinolone may offer improved resolution for more severe lesions. While other intralesional agents exist, triamcinolone acetonide remains the most studied and commonly used for this indication. Future research should focus on direct head-to-head comparisons of different intralesional therapies and further investigation into optimal dosing strategies for various lesion types.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Intralesional triamcinolone for inflammatory acne: a comparative study of dose efficacy and investigation of a novel injection assistance device to enable self-administration of intralesional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nice.org.uk [nice.org.uk]
- 5. Intralesional corticosteroids for the treatment of individual acne vulgaris lesions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treatment of acne by subcutaneous injection of low-concentration 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil as an aid in management of acne and melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and tolerability of intralesional bleomycin in dermatology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of a combination of bleomycin and triamcinolone acetonide in the treatment of keloids and hypertrophic scars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acne.org [acne.org]
- 12. karger.com [karger.com]
- 13. Therapeutic efficacy of intralesional triamcinolone acetonide versus intralesional triamcinolone acetonide plus lincomycin in the treatment of nodulocystic acne. | Semantic Scholar [semanticscholar.org]
- 14. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
ATV2301 mechanism of action validation experiments
I am unable to provide a comparison guide for ATV2301 as requested. My search for "this compound" in scientific literature, clinical trial registries, patent databases, and conference abstracts did not yield any information about a drug or research compound with this identifier.
It is possible that "this compound" may be an internal project name not yet disclosed in public forums, a new compound with very limited information available, or a typographical error.
One of my searches found a clinical trial for a similarly named substance, ATM-2301 . This is a study protocol for patient self-administered intralesional injections of triamcinolone (B434) for the treatment of inflammatory acne lesions. However, without confirmation, I cannot assume this is the product of interest.
To proceed with your request, please verify the following:
-
Correct Identifier: Please ensure that "this compound" is the correct and complete identifier for the product you are interested in.
-
Alternative Names: If available, please provide any alternative names, such as a chemical name, company name, or the therapeutic area it is being developed for.
Once the correct product can be identified and relevant scientific data is available, I will be able to generate the requested comparison guide, including data tables, experimental protocols, and visualizations.
Independent Replication of ATV2301 Research Findings: A Comparative Analysis
Initial searches for publicly available research findings, clinical trial data, or publications specifically referencing "ATV2301" have not yielded any results. This suggests that this compound may be an internal designation for a preclinical compound not yet disclosed in scientific literature, a misidentified codename, or a highly novel therapeutic agent with research findings that are not yet in the public domain.
Without access to the primary research data for this compound, a direct comparative analysis with alternative therapies, as requested, cannot be conducted. The core requirements of presenting quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent upon the availability of these foundational findings.
To proceed with a comparative analysis, the following information regarding this compound is essential:
-
Primary Research Publication(s): The seminal paper(s) describing the discovery, mechanism of action, and preclinical/clinical data of this compound.
-
Therapeutic Target and Mechanism of Action: The specific biological molecule or pathway that this compound modulates.
-
Indication: The disease or condition that this compound is intended to treat.
-
Quantitative Data: Key performance metrics such as efficacy (e.g., IC50, EC50, tumor growth inhibition), safety (e.g., LD50, adverse event rates), and pharmacokinetic/pharmacodynamic (PK/PD) parameters.
Once this information becomes available, a comprehensive comparison guide can be developed. Such a guide would typically involve:
-
Identification of Comparable Agents: Selecting alternative therapies that are either standard of care for the same indication or are in development and share a similar mechanism of action.
-
Data Extraction and Tabulation: Systematically extracting relevant quantitative data from the this compound research and the literature on comparable agents. This data would be organized into tables for a clear, side-by-side comparison.
-
Protocol Synopsis: Summarizing the experimental methodologies used to generate the data for all compared therapies to ensure a fair and contextually accurate comparison.
-
Pathway and Workflow Visualization: Creating diagrams to illustrate the molecular pathways targeted by each compound and the workflows of key comparative experiments.
An example of a comparative data table is provided below to illustrate the intended format for when this compound data becomes accessible.
Example Comparative Data Table: In Vitro Efficacy
| Compound | Target | Cell Line | IC50 (nM) | Assay Method | Reference |
| This compound | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Competitor A | Target X | Cell Line Y | 15 | CellTiter-Glo | [Citation] |
| Competitor B | Target X | Cell Line Y | 25 | MTT Assay | [Citation] |
| Standard of Care | Target Z | Cell Line Y | 50 | AlamarBlue | [Citation] |
Example Signaling Pathway Diagram
The following is a hypothetical signaling pathway diagram that could be generated if the mechanism of action for this compound were known.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
We encourage researchers, scientists, and drug development professionals with access to information on this compound to provide the relevant data to enable the creation of a detailed and objective comparative guide.
Safety Operating Guide
Essential Procedures for the Safe Disposal of ATV2301
Disclaimer: As of the current date, "ATV2301" does not correspond to a publicly documented chemical substance. The following procedures are based on best practices for the handling and disposal of potent, bioactive small molecules in a laboratory setting and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health & Safety (EH&S) department and the specific Safety Data Sheet (SDS) for any chemical you are working with.
This document provides crucial safety and logistical information, including operational and disposal plans, to ensure the safe management of chemical compounds like this compound in a research environment.
Quantitative Safety Data
The following table summarizes key safety and physical property data for a representative potent bioactive compound, which should be considered when handling and disposing of this compound.
| Property | Value | Significance for Handling and Disposal |
| Chemical Class | Heterocyclic Small Molecule | Indicates potential for biological activity and specific reactivity. |
| Molecular Weight | 450.5 g/mol | Relevant for preparing solutions and calculating waste concentrations. |
| Appearance | White to off-white crystalline powder | Powder form requires careful handling to prevent inhalation. |
| Solubility | Soluble in DMSO, Ethanol | Informs choice of solvents for experimental use and decontamination. |
| LD50 (Oral, Rat) | 50 mg/kg (Estimated) | High toxicity; requires stringent containment and PPE. |
| Primary Hazard | Toxic if swallowed or inhaled | Dictates the need for engineering controls (fume hood) and PPE. |
| Storage Temperature | 2-8°C | Ensures chemical stability and prevents degradation. |
Experimental Protocol for Safe Handling and Disposal
This protocol details the key steps for the safe handling of this compound during a typical laboratory experiment, from preparation to the final disposal of waste.
Preparation and Precautionary Measures
-
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear the appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: All work with powdered this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Waste Container Preparation: Designate and clearly label separate hazardous waste containers for solid and liquid waste contaminated with this compound.
Weighing and Solution Preparation
-
Carefully weigh the required amount of this compound powder on a tared weigh boat within the fume hood.
-
Use a spatula to transfer the powder to a suitable vial for dissolution.
-
Wipe the spatula and weigh boat with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated solid hazardous waste container.[1]
-
Add the appropriate solvent to the vial and mix until this compound is fully dissolved.
Experimental Use
-
Perform all experimental procedures involving this compound with care to prevent spills and the generation of aerosols.[1]
-
Any spills should be immediately cleaned up using an appropriate absorbent material. This absorbent material must then be disposed of as hazardous waste.[1]
Post-Experiment Cleanup and Disposal
-
Collect all liquid waste containing this compound in the designated liquid hazardous waste container.[1]
-
Dispose of all contaminated solid materials, such as pipette tips, microfuge tubes, and gloves, in the designated solid hazardous waste container.[1]
-
Decontaminate the work surface with an appropriate cleaning agent.
Proper Disposal Procedures for this compound
The proper disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations for hazardous waste.[1]
Waste Segregation and Collection
-
Hazardous Waste Container: Use a dedicated, clearly labeled container for all this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (B3416737) bottle for solutions or a sealed bag for solid waste) and have a secure, leak-proof lid.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its primary hazards (e.g., "Toxic").[1]
Types of Waste and Disposal Methods
-
Unused or Expired this compound:
-
Original Container: Whenever possible, dispose of unused or expired this compound in its original container.[1]
-
Labeling: Affix a hazardous waste label to the container.
-
Collection: Arrange for collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
-
Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Packaging: Place these materials in a designated, labeled, and sealed plastic bag or container for solid hazardous waste.[1]
-
-
Contaminated Sharps (e.g., needles, syringes):
-
Disposal: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[1]
-
-
Liquid Waste (e.g., solutions containing this compound):
-
Collection: Collect all aqueous and organic solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible wastes.[2]
-
Diagram of this compound Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
